2,5-Dichlorobenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41887. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSINFFVFOTUDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062698 | |
| Record name | Benzoyl chloride, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-61-5 | |
| Record name | 2,5-Dichlorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichlorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DICHLOROBENZOYL CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl chloride, 2,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichlorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DICHLOROBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7C0V01SK6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-DICHLOROBENZOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5902 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 2,5-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 2,5-dichlorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The information is presented to be a valuable resource for researchers and professionals in drug development and related fields.
Chemical and Physical Properties
This compound is a di-substituted benzoyl chloride with the chemical formula C₇H₃Cl₃O. It is a reactive compound, primarily used as an acylating agent in organic synthesis. The physical state of the compound can vary from a white to a light yellow solid or liquid, depending on the ambient temperature and purity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 2905-61-5 |
| Molecular Formula | C₇H₃Cl₃O |
| Molecular Weight | 209.46 g/mol |
| Appearance | White to light yellow solid or liquid |
| Melting Point | 30 °C |
| Boiling Point | 95 °C at 1 mmHg |
| Density | 1.498 g/cm³ (predicted) |
| Solubility | Soluble in toluene |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| FTIR (Fourier-Transform Infrared Spectroscopy) | The IR spectrum of this compound is expected to show a strong absorption band characteristic of the C=O stretching of the acyl chloride group, typically in the range of 1750-1800 cm⁻¹. Other significant peaks would correspond to C-Cl and aromatic C-H and C=C stretching vibrations. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The proton NMR spectrum would display signals in the aromatic region (typically 7.0-8.0 ppm). The splitting pattern would be complex due to the three adjacent aromatic protons. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The carbon NMR spectrum would show a signal for the carbonyl carbon of the acyl chloride, typically in the range of 165-175 ppm. Additionally, six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the chlorine substituents. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing three chlorine atoms. |
Safety and Handling
This compound is a corrosive and hazardous substance that requires careful handling in a laboratory setting.
Table 3: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, eye protection, and face protection. |
| May be corrosive to metals. | Keep only in original container. |
| Harmful if swallowed. | Do not eat, drink or smoke when using this product. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
First Aid Measures:
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
Experimental Protocols
The following are generalized experimental protocols for the synthesis, purification, and analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and safety protocols.
4.1. Synthesis of this compound from 2,5-Dichlorobenzoic Acid
This procedure describes the conversion of 2,5-dichlorobenzoic acid to its corresponding acyl chloride using thionyl chloride.
-
Materials:
-
2,5-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent
-
A few drops of N,N-dimethylformamide (DMF) (catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dichlorobenzoic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the suspension at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).
-
Monitor the reaction progress by taking small aliquots and quenching with an alcohol (e.g., methanol) to form the corresponding ester, which can be analyzed by TLC or GC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The crude this compound can be purified by fractional distillation under high vacuum.
-
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 2,5-Dichlorobenzoyl chloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details a standard laboratory-scale synthesis protocol, outlines a thorough characterization workflow, and presents key analytical data in a structured format for ease of reference.
Synthesis of this compound
The most common and reliable method for the laboratory synthesis of this compound is the reaction of 2,5-Dichlorobenzoic acid with an excess of thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which then decomposes to the desired acyl chloride, sulfur dioxide, and hydrogen chloride. The use of excess thionyl chloride helps to drive the reaction to completion.
Experimental Protocol
Materials:
-
2,5-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343)
-
Anhydrous hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,5-Dichlorobenzoic acid. To this, add a 5 to 10-fold molar excess of thionyl chloride.
-
Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the mixture to a gentle reflux using a heating mantle. The reaction is typically allowed to proceed for 2-4 hours. The completion of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under atmospheric pressure. To ensure complete removal, anhydrous toluene can be added and co-distilled (azeotropic removal).
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure. The fraction boiling at approximately 95°C at 1 mmHg is collected. Alternatively, for smaller scales, the crude product can be purified by recrystallization from a solvent such as anhydrous hexane.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are typically employed.
Physical Properties
A summary of the key physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₃Cl₃O |
| Molecular Weight | 209.46 g/mol |
| Appearance | White to off-white solid or colorless liquid |
| Melting Point | 30 °C |
| Boiling Point | 95 °C @ 1 mmHg |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra are informative.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns will be characteristic of the 1,2,4-trisubstitution pattern.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the number of unique carbon environments in the molecule. The spectrum is expected to show seven distinct signals: one for the carbonyl carbon and six for the aromatic carbons.
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acid chloride, which is typically observed at a higher frequency than the carbonyl stretch of a carboxylic acid.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O Stretch (Acyl Chloride) | 1780 - 1740 (strong) |
| C-Cl Stretch (Acyl Chloride) | 900 - 600 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-Cl Stretch (Aryl) | 1100 - 1000 |
Note: The presence of a strong absorption band in the 1780-1740 cm⁻¹ region is a key indicator of the successful formation of the acyl chloride.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of three chlorine atoms, the isotopic pattern of the molecular ion and its fragments will be characteristic.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 208, 210, 212, and 214 due to the isotopes of chlorine (³⁵Cl and ³⁷Cl).
-
Loss of Chlorine radical ([M-Cl]⁺): A significant fragment corresponding to the loss of the chlorine atom from the acyl chloride group, resulting in the 2,5-dichlorobenzoyl cation.
-
Loss of Carbonyl group ([M-COCl]⁺): A fragment corresponding to the loss of the entire chlorocarbonyl group, leading to the 2,5-dichlorophenyl cation.
-
Other Fragments: Further fragmentation of the aromatic ring may also be observed.
Visualized Workflows
The following diagrams illustrate the synthesis and characterization workflows for this compound.
Caption: Synthesis workflow for this compound.
Caption: Characterization workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed experimental protocol and characterization data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Adherence to proper laboratory safety procedures is paramount when handling the reagents and products described herein.
Spectroscopic Analysis of 2,5-Dichlorobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2,5-Dichlorobenzoyl chloride, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental spectra for this compound, this guide utilizes data from closely related isomers and predictive models to offer a comprehensive analytical profile.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a crucial technique for identifying functional groups in a molecule. For this compound, the IR spectrum is dominated by the characteristic absorption of the acid chloride functional group.
Data Presentation
The expected characteristic IR absorption bands for this compound are summarized in the table below. These are based on typical values for aryl acid chlorides.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~1785 - 1750 | Strong | C=O stretching vibration of the acyl chloride |
| ~1600 - 1450 | Medium-Weak | C=C aromatic ring stretching vibrations |
| ~1200 - 1100 | Strong | C-C stretching vibrations |
| ~900 - 800 | Strong | C-H out-of-plane bending (aromatic) |
| ~800 - 600 | Medium-Strong | C-Cl stretching vibrations |
Experimental Protocol
Objective: To obtain the infrared spectrum of this compound.
Materials:
-
This compound sample
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellets or a liquid cell)
-
Appropriate solvent (if not analyzing as a neat liquid), e.g., carbon tetrachloride (CCl₄) - use with caution due to toxicity.
Procedure:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solid samples): Grind a small amount of the solid sample with dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent. The concentration should be adjusted to obtain an optimal absorbance (typically 5-10%).
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or the solvent-filled cell). This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O) and the sample holder/solvent.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the infrared spectrum. A typical range for data collection is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The acquired data is processed by the spectrometer's software, which performs a Fourier transform of the interferogram to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
Data Presentation
The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below. These predictions are based on established substituent effects on the benzene (B151609) ring.
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | Doublet | 1H | H-6 |
| ~7.5 - 7.7 | Doublet of doublets | 1H | H-4 |
| ~7.4 - 7.6 | Doublet | 1H | H-3 |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 - 169 | C=O (carbonyl carbon) |
| ~135 - 137 | C-1 |
| ~133 - 135 | C-2 |
| ~131 - 133 | C-5 |
| ~130 - 132 | C-6 |
| ~129 - 131 | C-4 |
| ~127 - 129 | C-3 |
Experimental Protocol
Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-20 mg of the this compound sample in about 0.5-0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS as an internal reference (δ = 0.00 ppm).
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
A standard ¹H NMR experiment is typically quick, requiring only a few scans.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width compared to ¹H NMR.
-
Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required to achieve a good signal-to-noise ratio.
-
Proton decoupling is typically used to simplify the spectrum and enhance the signal (proton-decoupled ¹³C NMR).
-
Acquire the FID over a longer period compared to the ¹H experiment.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce proton-proton coupling information.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Spectroscopic analysis workflow for this compound.
2,5-Dichlorobenzoyl Chloride: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2,5-Dichlorobenzoyl chloride is a highly reactive acyl chloride that serves as a crucial intermediate in the synthesis of a wide array of functional molecules. Its distinct substitution pattern on the benzene (B151609) ring imparts unique properties to its derivatives, making it a valuable tool in the fields of medicinal chemistry, agrochemicals, and material science. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on detailed experimental protocols and the biological mechanisms of its derivatives.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid or solid with a pungent odor.[1] It is characterized by the presence of a reactive acyl chloride group and two chlorine atoms on the aromatic ring. These features make it an excellent electrophile for various nucleophilic substitution reactions.
| Property | Value | Reference |
| CAS Number | 2905-61-5 | [2][3] |
| Molecular Formula | C₇H₃Cl₃O | [2][3] |
| Molecular Weight | 209.46 g/mol | [3] |
| Melting Point | 30 °C | |
| Boiling Point | 95 °C at 1 mmHg | |
| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | [4] |
| Purity | >98.0% (GC) | [4] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the chlorination of 2,5-dichlorobenzoic acid. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis from 2,5-Dichlorobenzoic Acid using Thionyl Chloride
This protocol is adapted from general procedures for the synthesis of benzoyl chlorides.[5][6]
Materials:
-
2,5-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (B28343) (anhydrous)
-
Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask equipped with a reflux condenser and a gas outlet to a trap
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, suspend 2,5-dichlorobenzoic acid (1.0 eq) in anhydrous toluene (approx. 2-3 mL per gram of acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C). Gas evolution (SO₂ and HCl) will be observed. Maintain the reflux for 2-4 hours, or until the gas evolution ceases and the reaction mixture becomes a clear solution.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Key Reactions and Applications
This compound is a versatile building block primarily used as an acylating agent to introduce the 2,5-dichlorobenzoyl moiety into various molecules.[1] Its key reactions include the formation of esters, amides, and Friedel-Crafts acylation products.
Esterification
This compound readily reacts with alcohols to form the corresponding esters. These esters can serve as intermediates in the synthesis of more complex molecules. A prominent example is the synthesis of methyl 2,5-dichlorobenzoate (B1240473), which is used in the preparation of various pharmaceuticals and agrochemicals.[7][8]
This protocol is adapted from the synthesis of methyl 2,5-dichlorobenzoate from 2,5-dichlorobenzoic acid, where the initial step would be the formation of the acyl chloride in situ or in a separate step as described above.[7][9]
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Pyridine (B92270) or triethylamine (B128534) (as a base)
-
Dichloromethane (B109758) (anhydrous)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous methanol (1.1 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the mixture with water, 1M HCl, and saturated sodium bicarbonate solution in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,5-dichlorobenzoate.
-
The product can be further purified by recrystallization from ethanol.[7]
Amide Formation
The reaction of this compound with primary or secondary amines is a facile method for the synthesis of N-substituted 2,5-dichlorobenzamides. These amides are of significant interest in medicinal chemistry due to their diverse biological activities.[10][11]
This is a general procedure for the acylation of an amine with a benzoyl chloride.
Materials:
-
This compound
-
Aryl amine (e.g., aniline)
-
Triethylamine or pyridine
-
Dichloromethane (anhydrous)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the aryl amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Agrochemicals
Derivatives of this compound have shown a wide range of biological activities, making them valuable scaffolds in drug discovery and the development of new agrochemicals.
Antiviral Agents
N-phenylbenzamide derivatives, which can be synthesized from this compound, have been identified as potent inhibitors of enteroviruses, such as Coxsackievirus A9 (CVA9) and Enterovirus 71 (EV71).[7][9][12] These compounds act as capsid binders, stabilizing the viral capsid and preventing the uncoating process necessary for the release of the viral genome into the host cell.[7]
Caption: Mechanism of action of N-phenylbenzamide antiviral agents.
Plant Growth Regulators
This compound and its derivatives have been investigated as plant growth regulators.[13][14] These compounds can influence various physiological processes in plants, such as seed germination and seedling growth.[13] The exact signaling pathways are complex and can involve interactions with plant hormones like auxins and gibberellins.[10][15]
Caption: Modulation of plant hormone signaling by this compound derivatives.
Kinase Inhibitors
The benzamide (B126) scaffold is a common feature in many kinase inhibitors. While specific examples directly using the 2,5-dichloro substitution pattern are less common in the provided search results, the general applicability of benzoyl chlorides in synthesizing such inhibitors is well-established. For instance, derivatives of dichloropyridine, a related heterocyclic structure, have been used to synthesize potent inhibitors of the p38 MAPK signaling pathway, which is involved in inflammatory responses.[6] This suggests the potential for this compound derivatives to be explored as inhibitors of various kinases, such as GSK-3 or LRRK2, which are implicated in neurodegenerative diseases.[16][17]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity as an acylating agent allows for the straightforward synthesis of a variety of esters and amides. The resulting derivatives have demonstrated significant potential in the development of new pharmaceuticals, particularly antiviral agents, and in the field of agrochemicals as plant growth regulators. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of this important chemical intermediate.
Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 MAPK | MAPK Family | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Plant growth promotion by the interaction of a novel synthetic small molecule with GA‐DELLA function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C7H3Cl3O | CID 17945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. eagri.org [eagri.org]
- 14. fiveable.me [fiveable.me]
- 15. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 16. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2,5-Dichlorobenzoyl Chloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorobenzoyl chloride, a reactive acylating agent, serves as a crucial building block in the synthesis of a diverse array of biologically active molecules. Its disubstituted phenyl ring offers a unique scaffold that medicinal chemists can exploit to modulate the physicochemical and pharmacological properties of drug candidates. This technical guide explores the novel applications of this compound in medicinal chemistry, with a focus on its use in the development of potent anticancer agents, specifically tubulin polymerization inhibitors. This document provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights of these compounds, supported by detailed experimental protocols and quantitative data.
Application in Anticancer Drug Discovery: Nimesulide-Based Tubulin Inhibitors
A significant application of 2,5-dichloro-substituted aromatic compounds is in the synthesis of novel nimesulide (B1678887) analogues with potent anticancer activity. While the direct use of this compound is noted, a closely related precursor, 2,5-dichlorobenzyl chloride, has been successfully employed to synthesize a series of compounds that act as dual inhibitors of tubulin and Heat Shock Protein 27 (HSP27), leading to cell cycle arrest and apoptosis in cancer cells.[1]
Synthesis of N-(3-((2,5-dichlorobenzyl)oxy)-4-(N-methylmethylsulfonamido)phenyl)-4-iodobenzamide (Agent L4)
The synthesis of these potent anticancer agents involves a multi-step pathway, starting from the coupling of 2,5-dichlorobenzyl chloride with a suitably functionalized aniline (B41778) derivative. This is followed by a series of reactions to introduce the desired pharmacophoric features.
Experimental Protocol:
The synthesis of the nimesulide analogue L4, N-(3-((2,5-dichlorobenzyl)oxy)-4-(N-methylmethylsulfonamido)phenyl)-4-iodobenzamide, is a multi-step process.[1]
-
Step 1: Synthesis of Intermediate Compound A. 2-Amino-5-nitrophenol is reacted with 2,5-dichlorobenzyl chloride in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) overnight.
-
Step 2: Synthesis of Intermediate Compound B. The resulting compound A is then reacted with methylsulfonyl chloride and sodium hydride in dry DMF at room temperature.
-
Step 3: Synthesis of Intermediate Compound C. A methylation step is carried out using methyl chloride and sodium hydride in DMF.
-
Step 4: Reduction of the Nitro Group. The nitro group of compound C is reduced to an amine using ferric chloride (FeCl3) and zinc powder in a mixture of DMF and water.
-
Step 5: Final Amide Coupling. The resulting amine is coupled with 4-iodobenzoyl chloride in the presence of a suitable base to yield the final product, Agent L4.
Visualization of the Synthetic Workflow:
References
Exploring the Reactivity of 2,5-Dichlorobenzoyl Chloride with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dichlorobenzoyl chloride (CAS 2905-61-5) is a pivotal chemical intermediate recognized for its high reactivity and versatility in organic synthesis.[1][2] Its structure, featuring an acyl chloride functional group and a dichlorinated benzene (B151609) ring, makes it a potent acylating agent susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive exploration of the reactivity of this compound with common nucleophiles, including nitrogen, oxygen, and carbon-based species. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to serve as a valuable resource for professionals in chemical research and pharmaceutical development. The role of this compound as a foundational building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), is also highlighted.[1]
Core Reactivity and Mechanism
The reactivity of this compound is dominated by the electrophilic character of its carbonyl carbon. The presence of the highly electronegative chlorine atom in the acyl chloride group, coupled with the inductive electron-withdrawing effects of the two chlorine atoms on the aromatic ring, renders the carbonyl carbon highly susceptible to nucleophilic attack.
The general mechanism for these reactions is nucleophilic acyl substitution . The reaction proceeds via a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond by expelling the chloride ion, a good leaving group.
Reactions with N-Nucleophiles: Synthesis of Benzamides
The reaction of this compound with primary or secondary amines is a robust and efficient method for synthesizing N-substituted-2,5-dichlorobenzamides. These derivatives are of significant interest in medicinal chemistry, with some exhibiting potent antitumor activities.[3][4] The reaction typically requires a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[5]
Data Presentation: Synthesis of N-Substituted Benzamides
| Nucleophile (Amine) | Product | Conditions | Yield (%) | Reference |
| Benzylamine | N-Benzyl-2,5-dichlorobenzamide | Toluene, Reflux | ~80-90 (Est.) | [3] |
| Aniline Derivatives | Various N-Aryl-2,5-dichlorobenzamides | DMF, 60°C | Good | [6] |
| 2,6-Diisopropylaniline | N-(2,6-Diisopropylphenyl)-2,5-dichlorobenzamide | Toluene, PPh₃, NCPhth | 49 | [3] |
Note: Yields are representative and can vary based on specific substrate and reaction scale.
Experimental Protocol: General N-Acylation of an Amine
This protocol is a generalized procedure adapted from standard acylation methods.[5][7]
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the stirred solution.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a separate portion of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Isolation: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-substituted-2,5-dichlorobenzamide.[5]
Reactions with O-Nucleophiles: Synthesis of Esters and Hydrolysis
This compound readily reacts with alcohols (alcoholysis) to form the corresponding 2,5-dichlorobenzoate (B1240473) esters and with water (hydrolysis) to yield 2,5-dichlorobenzoic acid. These reactions are fundamental but can be competitive, especially when using non-anhydrous solvents or reagents.
Kinetic studies on substituted benzoyl chlorides show that electron-withdrawing groups on the benzene ring increase the rate of alcoholysis.[8] The two chlorine atoms on this compound would be expected to enhance its reactivity compared to unsubstituted benzoyl chloride.
Data Presentation: Reaction Kinetics of Substituted Benzoyl Chlorides with n-Propanol
The following data for various substituted benzoyl chlorides illustrate the electronic effects on reaction rates.[8]
| Substituent | Pseudo-First Order Rate Constant (k, min⁻¹) at 25°C |
| p-Bromo | 0.0590 |
| p-Iodo | 0.0617 |
| m-Iodo | 0.1044 |
| Unsubstituted | 0.0321 |
| m-Methoxy | 0.0340 |
This data demonstrates that electron-withdrawing substituents (halogens) increase the reaction rate, while electron-donating groups (methoxy) have a smaller effect.
Experimental Protocol: General Esterification (Alcoholysis)
-
Reaction Setup: Combine the alcohol (1.0 equivalent) and a non-nucleophilic base like pyridine (1.1 equivalents) in a dry flask with an anhydrous solvent (e.g., DCM).
-
Acyl Chloride Addition: Cool the mixture to 0°C and slowly add a solution of this compound (1.05 equivalents) in the same solvent.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Perform an aqueous work-up similar to the N-acylation protocol to remove the pyridinium (B92312) hydrochloride salt and excess reagents, followed by drying, concentration, and purification of the resulting ester.
Reactions with C-Nucleophiles: Friedel-Crafts Acylation
In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate electron-rich aromatic rings in a Friedel-Crafts acylation reaction.[9] This is a powerful C-C bond-forming reaction for the synthesis of substituted 2,5-dichlorobenzophenones, which are valuable synthetic intermediates.[10] A stoichiometric amount of the catalyst is often required as it complexes with the product ketone.[11]
Experimental Protocol: Friedel-Crafts Acylation of Benzene
This protocol is adapted from general procedures for Friedel-Crafts reactions.[9][12]
-
Safety: This reaction must be performed in a well-ventilated fume hood, as it generates HCl gas. All glassware must be scrupulously dried.
-
Reaction Setup: Charge a three-neck flask equipped with a stirrer, reflux condenser, and addition funnel with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane or the aromatic substrate itself if liquid, like benzene).
-
Reagent Addition: Cool the suspension to 0°C. Slowly add a solution of this compound (1.0 equivalent) in the aromatic substrate (e.g., benzene) from the addition funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (e.g., 60°C) for 1-3 hours to complete the reaction.[12]
-
Quenching: Carefully quench the reaction by pouring the cooled mixture into a beaker of crushed ice and concentrated HCl.
-
Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude ketone product by distillation or recrystallization.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block. Its derivatives, particularly amides, have shown significant biological potential. For example, certain N-substituted benzamides have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.[4][13]
Conclusion
This compound exhibits predictable yet powerful reactivity centered on nucleophilic acyl substitution. Its reactions with amines, alcohols, and arenes provide reliable pathways to a diverse range of chemical structures. This versatility establishes it as an indispensable reagent in synthetic chemistry and a strategic intermediate for the pharmaceutical industry. A thorough understanding of its reactivity, guided by the protocols and data presented herein, enables researchers to effectively leverage this compound in the design and synthesis of novel molecules with significant functional and therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H3Cl3O | CID 17945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. benchchem.com [benchchem.com]
- 10. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
Safeguarding Synthesis: A Technical Guide to 2,5-Dichlorobenzoyl Chloride Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,5-Dichlorobenzoyl chloride (CAS No: 2905-61-5). A critical reagent in pharmaceutical synthesis, its corrosive and hazardous nature necessitates stringent safety measures to ensure the well-being of laboratory personnel and the integrity of research. This document outlines its chemical and physical properties, potential hazards, personal protection protocols, and emergency procedures.
Core Data Summary
For ease of reference and comparison, the following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C7H3Cl3O | [1][2][3] |
| Molecular Weight | 209.5 g/mol | [1][2][3] |
| Boiling Point | 142-143°C (at 21 mmHg) | [4] |
| Melting Point | 18°C | [4] |
| Flash Point | 110°C | [4] |
| Relative Density | 1.45 | [4] |
Table 2: Hazard Identification and Classification
| Hazard Class | GHS Classification | Key Phrases | Source |
| Corrosive | Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage | [5][6] |
| Harmful | Acute Toxicity, Oral, Category 4 | H22: Harmful if swallowed | [5] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals | |
| Eye Damage | Serious Eye Damage/Eye Irritation, Category 1 | H318: Causes serious eye damage |
Experimental and Handling Protocols
Adherence to the following detailed protocols is mandatory when working with this compound to mitigate risks.
Engineering Controls and Work Environment
-
Ventilation: All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or dust.[5][7]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4][8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and moisture.[5][7] Containers should be tightly closed and stored in a designated corrosives area.[7][8][9]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is critical for personal safety.
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[4][6][7]
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, neoprene) and a flame-retardant lab coat or chemical protective suit are required.[5][6][7]
-
Respiratory Protection: In situations where exposure limits may be exceeded, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used.[1][6][7]
Accidental Release and Spill Cleanup
In the event of a spill, the following procedures should be immediately enacted:
-
Evacuate: Immediately evacuate personnel from the affected area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb with an inert, non-combustible material such as sand or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[4][7]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as detailed above.[7]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4][5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][6]
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to emergency response.
Caption: Workflow for Safe Handling of this compound.
References
- 1. kmpharma.in [kmpharma.in]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. This compound | C7H3Cl3O | CID 17945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. nbinno.com [nbinno.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
2,5-Dichlorobenzoyl Chloride: A Versatile Intermediate in the Synthesis of High-Performance Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dichlorobenzoyl chloride is a key chemical intermediate, finding significant application in the synthesis of a variety of dyes and pigments. Its chemical structure, featuring a reactive acyl chloride group and a dichlorinated benzene (B151609) ring, allows for the construction of complex chromophoric systems with desirable properties such as high lightfastness and thermal stability. This technical guide provides an in-depth overview of the role of this compound in the creation of colorants, with a focus on the synthesis of C.I. Vat Yellow 31. This document details the chemical properties of the intermediate, its application in dye synthesis, and includes a comprehensive experimental protocol for the preparation of a notable vat dye.
Introduction
The search for novel colorants with enhanced performance characteristics is a continuous endeavor in the fields of materials science and industrial chemistry. Intermediates that provide a stable and versatile platform for the synthesis of these colorants are of paramount importance. This compound, with its distinct reactivity, serves as a valuable building block for the creation of robust dye and pigment molecules. The presence of chlorine atoms on the benzene ring can enhance the stability and influence the final color of the resulting chromophore. This guide will explore the synthetic utility of this compound, focusing on its application in the production of anthraquinone-based vat dyes.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₃Cl₃O |
| Molecular Weight | 209.46 g/mol |
| CAS Number | 2905-61-5 |
| Appearance | White solid |
| Melting Point | 30 °C |
| Boiling Point | 95 °C at 1 mmHg |
Application in Dye Synthesis: The Case of C.I. Vat Yellow 31
A significant application of this compound is in the synthesis of vat dyes, a class of water-insoluble dyes that are applied to cellulosic fibers in a reduced, soluble form. A prime example is C.I. Vat Yellow 31, a pyrimidine (B1678525) anthrone-based dye known for its yellow hue and good fastness properties.
The synthesis of C.I. Vat Yellow 31 involves the acylation of 1H-benzo[e]perimidin-5-amine with this compound.[1] This reaction forms a stable amide linkage, integrating the 2,5-dichlorobenzoyl moiety into the final dye structure.
Properties of C.I. Vat Yellow 31
| Property | Value |
| C.I. Name | Vat Yellow 31 |
| Molecular Formula | C₂₂H₁₁Cl₂N₃O₂ |
| Molecular Weight | 420.25 g/mol |
| CAS Number | 6871-93-8 |
| Color | Yellow |
| Melting Point | 287 °C[1] |
Synthesis Pathway
The synthesis of C.I. Vat Yellow 31 from this compound is a multi-step process that begins with the preparation of the key intermediate, 1H-benzo[e]perimidin-5-amine.
Experimental Protocols
Synthesis of 1H-benzo[e]perimidin-5-amine (Precursor)
This protocol is a representative procedure for the synthesis of the precursor amine and may require optimization.
Materials:
-
1-Aminoanthraquinone
-
Benzoyl chloride
-
Pyridine (B92270) (solvent)
Procedure:
-
Benzoylation of 1-Aminoanthraquinone: In a round-bottom flask, dissolve 1-aminoanthraquinone in pyridine. Add benzoyl chloride dropwise at room temperature with stirring. Heat the mixture to reflux for 2-3 hours. After cooling, pour the reaction mixture into water to precipitate the product. Filter, wash with water, and dry to obtain 1-benzamidoanthraquinone.
-
Cyclization: The 1-benzamidoanthraquinone is then subjected to cyclization, typically by heating in a high-boiling point solvent or with a dehydrating agent like sulfuric acid, to form 1H-benzo[g]quinoline-2,4(3H,5H)-dione.
-
Amination: The resulting dione (B5365651) is then reacted with a source of ammonia under pressure and at elevated temperature to yield 1H-benzo[e]perimidin-5-amine. The crude product is purified by recrystallization.
Synthesis of C.I. Vat Yellow 31
This protocol describes the final acylation step.
Materials:
-
1H-benzo[e]perimidin-5-amine
-
This compound
-
High-boiling point inert solvent (e.g., nitrobenzene (B124822) or o-dichlorobenzene)
-
Acid scavenger (e.g., pyridine or sodium carbonate)
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, suspend 1H-benzo[e]perimidin-5-amine in the inert solvent.
-
Add the acid scavenger to the suspension.
-
Slowly add a stoichiometric amount of this compound to the mixture at room temperature.
-
Heat the reaction mixture to 150-180 °C and maintain this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter the precipitated crude C.I. Vat Yellow 31.
-
Wash the crude product with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and by-products.
-
Dry the purified C.I. Vat Yellow 31 in an oven at 80-100 °C.
Expected Yield: The yield of this reaction is typically in the range of 70-85%, depending on the purity of the starting materials and the reaction conditions.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of high-performance dyes. Its reaction with amino-functionalized chromophoric systems, such as 1H-benzo[e]perimidin-5-amine, allows for the creation of robust vat dyes like C.I. Vat Yellow 31. The methodologies presented in this guide provide a framework for the synthesis and further exploration of novel colorants based on this important chemical building block. The continued investigation into the reactions of this compound with various dye precursors holds promise for the development of new materials with tailored optical and stability properties for a wide range of applications.
References
The Dual Nature of Reactivity: A Technical Guide to the Electronic and Steric Effects of 2,5-Dichlorobenzoyl Chloride
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a detailed investigation into the core electronic and steric effects of 2,5-Dichlorobenzoyl chloride. This crucial reagent, widely used as an acylating agent in the synthesis of pharmaceuticals and agrochemicals, possesses a unique substitution pattern that significantly influences its reactivity.[1] Understanding these effects is paramount for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecular entities.
Physicochemical and Spectroscopic Profile
This compound is a solid or liquid with a pungent odor, characterized by the presence of a highly reactive acyl chloride functional group and two chlorine atoms on the aromatic ring.[1] These substituents dictate the molecule's chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2905-61-5 | [1] |
| Molecular Formula | C₇H₃Cl₃O | [1] |
| Molecular Weight | 209.45 g/mol | [1] |
| Appearance | White or colorless to light yellow solid or liquid | [1] |
| Boiling Point | 95 °C at 1 mmHg | N/A |
| Melting Point | 30 °C | N/A |
| Density | ~1.498 g/cm³ | N/A |
Table 2: Indicative ¹³C NMR Chemical Shift Ranges
| Carbon Environment | Typical Chemical Shift (δ, ppm) | Expected Shift for this compound |
| Carbonyl (C=O) | 160 - 185 (for acid chlorides) | ~165-170 |
| Aromatic (C-Cl) | 128 - 135 | In the higher end of the aromatic range |
| Aromatic (C-H) | 125 - 130 | In the standard aromatic range |
| Aromatic (C-C=O) | 130 - 140 | In the higher end of the aromatic range |
Note: Expected shifts are estimated based on typical ranges. The electron-withdrawing nature of the chlorine atoms and the carbonyl group will cause downfield shifts (higher ppm values) for the attached carbons.
Dissecting the Electronic Effects
The reactivity of the acyl chloride is dominated by the electrophilicity of the carbonyl carbon. The two chlorine atoms on the benzene (B151609) ring modulate this electrophilicity through a combination of inductive and resonance effects.
-
Inductive Effect (-I): As highly electronegative atoms, both chlorines exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This withdrawal significantly increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile for nucleophilic attack.
-
Resonance Effect (+M): The chlorine atoms, possessing lone pairs of electrons, can also donate electron density to the aromatic ring through resonance. However, for halogens, the inductive effect is significantly stronger and dominates the electronic landscape.
The net result is a strong deactivation of the aromatic ring towards electrophilic substitution and a pronounced activation of the carbonyl group towards nucleophilic acyl substitution.
Table 3: Hammett Substituent Constants (σ) for Chlorine
| Substituent Position | σ Value | Implication |
| meta-Chloro (σ_meta_) | +0.37 | Strong electron-withdrawing effect |
| para-Chloro (σ_para_) | +0.23 | Moderate electron-withdrawing effect |
Data sourced from multiple references.[2][3]
The substituent at position 2 is ortho to the acyl chloride, and the one at position 5 is meta. Hammett constants are not strictly additive, especially with an ortho substituent due to accompanying steric effects. However, the positive values for both meta and para positions indicate that the cumulative electronic effect of two chlorine atoms will be strongly electron-withdrawing, thus increasing the reactivity of the acyl chloride group.
Figure 1. Logical flow of electronic effects in this compound.
The Impact of Steric Hindrance
While electronic effects activate the carbonyl group, the chlorine atom at the 2-position (ortho substituent) introduces significant steric hindrance. This bulky substituent physically obstructs the trajectory of incoming nucleophiles, potentially slowing down the rate of reaction compared to its meta- or para-substituted counterparts.
This steric effect can be advantageous in certain synthetic applications, allowing for greater selectivity. For large or bulky nucleophiles, the reaction rate may be significantly diminished, whereas smaller nucleophiles may still be able to access the electrophilic carbonyl center. This interplay between activating electronics and impeding sterics is a defining characteristic of this compound's reactivity. Computational studies on molecules like 2,6-dichlorobenzoyl chloride have shown that ortho-substituents can force the acyl chloride group to twist out of the plane of the benzene ring, which would further impact conjugation and reactivity.[4]
Key Synthetic Applications and Protocols
The enhanced electrophilicity of this compound makes it a valuable reagent in acylation reactions, such as the Friedel-Crafts and Schotten-Baumann reactions.
Friedel-Crafts Acylation
In a Friedel-Crafts acylation, this compound can react with an aromatic compound, such as benzene, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone. The reaction proceeds through the formation of a highly reactive acylium ion.
References
Methodological & Application
Application Notes and Protocols for Friedel-Crafts Acylation using 2,5-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form valuable ketone intermediates. This electrophilic aromatic substitution reaction is pivotal in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials. This document provides a detailed protocol for the Friedel-Crafts acylation utilizing 2,5-Dichlorobenzoyl chloride as the acylating agent. The presence of two chlorine atoms on the benzoyl chloride ring influences the reactivity and provides a handle for further synthetic transformations, making the resulting (2,5-dichlorophenyl)aryl methanones versatile building blocks in medicinal chemistry and materials science.
Reaction Mechanism and Signaling Pathway
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the this compound.
The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product. The Lewis acid catalyst is regenerated in this step, although it often forms a complex with the ketone product, necessitating stoichiometric amounts of the catalyst.
Synthesis of 2,5-Dichlorobenzophenone from 2,5-Dichlorobenzoyl Chloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2,5-dichlorobenzophenone (B102398), a key intermediate in pharmaceutical and chemical industries. The featured protocol details the Friedel-Crafts acylation of benzene (B151609) with 2,5-dichlorobenzoyl chloride, a method noted for its potential for high yields. This application note includes a detailed experimental procedure, a summary of quantitative data, and visual diagrams to ensure clarity and reproducibility in a research and development setting.
Introduction
2,5-Dichlorobenzophenone is a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its preparation is a common objective in medicinal and process chemistry. The Friedel-Crafts acylation is a fundamental and widely employed method for the formation of carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones. While the synthesis of 2,5-dichlorobenzophenone is often approached via the acylation of p-dichlorobenzene with benzoyl chloride, this route can be associated with the formation of isomeric impurities and variable yields.
An alternative and potentially higher-yielding approach involves the reaction of benzene with this compound in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This method offers the advantage of regioselectivity, as the acylation occurs on the unsubstituted benzene ring, thus avoiding the formation of isomers that can arise when using a substituted benzene derivative. This application note provides a detailed protocol for this specific and efficient synthesis.
Reaction Scheme
The synthesis of 2,5-dichlorobenzophenone from this compound and benzene proceeds via an electrophilic aromatic substitution reaction, as depicted below:
This compound + Benzene --(Aluminum chloride)--> 2,5-Dichlorobenzophenone + Hydrogen chloride
Experimental Protocol
This section outlines a detailed procedure for the synthesis of 2,5-dichlorobenzophenone.
Materials:
-
This compound
-
Anhydrous benzene (reagent grade)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the this compound).
-
Solvent and Reactant Addition: Add anhydrous benzene, which serves as both the solvent and reactant, to the flask. Cool the mixture to 0-5 °C using an ice bath with constant stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 molar equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the this compound solution dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane, to yield pure 2,5-dichlorobenzophenone.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2,5-dichlorobenzophenone.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | |
| Benzene | Excess (serves as solvent and reactant) | |
| Aluminum Chloride | 1.1 - 1.5 eq | |
| Reaction Conditions | ||
| Temperature | 0-5 °C (addition), Room Temp. (reaction) | |
| Reaction Time | 2-4 hours | |
| Product | ||
| Yield | High (specific yield depends on scale and purification) | [1] |
| Melting Point | 87-89 °C | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ 7.30-7.80 (m, 8H, Ar-H) | |
| ¹³C NMR (CDCl₃) | δ 194.5 (C=O), 138.0, 137.2, 132.9, 131.6, 130.3, 130.1, 128.6, 128.5 | |
| IR (KBr, cm⁻¹) | ~1670 (C=O stretch), ~1590, 1450 (C=C stretch) |
Visualizations
Signaling Pathway / Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthesis, from starting materials to the final purified product.
References
Application Notes and Protocols for the Preparation of Dichlorobenzamide Derivatives with 2,5-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobenzamide derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. The 2,5-dichloro substitution pattern on the benzoyl ring imparts specific physicochemical properties that can influence biological activity and material characteristics. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted-2,5-dichlorobenzamide derivatives via the reaction of 2,5-dichlorobenzoyl chloride with various primary and secondary amines. The methodologies described herein are based on the well-established Schotten-Baumann reaction, a reliable method for amide bond formation.
Reaction Principle
The synthesis of 2,5-dichlorobenzamide (B1294676) derivatives from this compound and an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine and render it non-nucleophilic.[1]
Applications of Dichlorobenzamide Derivatives
Derivatives of dichlorobenzoic acid and related benzamides have been investigated for a range of biological activities. For instance, various substituted benzamides have shown potential as antitumor, anti-inflammatory, analgesic, and antimicrobial agents.[2] Specifically, derivatives of 2,5-diaminobenzamide (B14656821) have been evaluated for their anti-proliferative activity against human cancer cell lines, with some compounds showing the ability to induce apoptosis.[3][4] The dichlorophenyl moiety is a common feature in a variety of biologically active compounds, influencing their pharmacological effects.[5] Furthermore, 2,5-dichlorobenzoic acid itself is a precursor in the synthesis of herbicides.[6] The derivatives synthesized using the following protocols may serve as novel candidates for drug discovery programs or as building blocks for functional materials.
Experimental Protocols
The following protocols provide general procedures for the synthesis of N-substituted-2,5-dichlorobenzamide derivatives. The choice of solvent, base, and reaction temperature may be optimized for specific substrates to achieve higher yields and purity.
Protocol 1: Synthesis of N-Aryl-2,5-dichlorobenzamides
This protocol is suitable for the reaction of this compound with aromatic amines (anilines).
Materials:
-
This compound
-
Substituted or unsubstituted aniline (B41778) (1.0 eq)
-
Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add the aniline (1.0 eq) and dissolve it in anhydrous DCM.
-
Add the base (pyridine or TEA, 1.5 - 2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography.
Protocol 2: Synthesis of N-Alkyl-2,5-dichlorobenzamides
This protocol is suitable for the reaction of this compound with aliphatic primary or secondary amines.
Materials:
-
This compound
-
Aliphatic amine (e.g., benzylamine, piperidine) (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aliphatic amine (1.0 - 1.2 eq) and TEA or DIEA (1.5 - 2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Data Presentation
The following table summarizes the synthesis of representative 2,5-dichlorobenzamide derivatives.
| Derivative Name | Amine Used | Base | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Analytical Data (¹H NMR, ¹³C NMR, MS) |
| 2,5-Dichloro-N-phenylbenzamide | Aniline | Pyridine | DCM | 12 | 85 | 154-156 | ¹H NMR (CDCl₃): δ 7.85 (s, 1H, NH), 7.65 (d, J=7.6 Hz, 2H), 7.50-7.35 (m, 4H), 7.20 (t, J=7.4 Hz, 1H). ¹³C NMR (CDCl₃): δ 163.5, 137.8, 137.2, 132.5, 131.8, 130.5, 129.3, 129.1, 125.0, 120.8. MS (ESI): m/z 266.0 [M+H]⁺. |
| N-Benzyl-2,5-dichlorobenzamide | Benzylamine | TEA | DCM | 6 | 92 | 128-130 | ¹H NMR (CDCl₃): δ 7.45 (d, J=2.4 Hz, 1H), 7.38-7.28 (m, 7H), 6.55 (br s, 1H, NH), 4.65 (d, J=5.6 Hz, 2H). ¹³C NMR (CDCl₃): δ 165.2, 138.1, 137.5, 132.0, 131.5, 130.8, 129.0, 128.8, 128.0, 127.8, 44.5. MS (ESI): m/z 280.0 [M+H]⁺. |
| (2,5-Dichlorophenyl)(piperidin-1-yl)methanone | Piperidine | TEA | THF | 8 | 88 | 78-80 | ¹H NMR (CDCl₃): δ 7.35-7.28 (m, 3H), 3.75 (br s, 2H), 3.40 (br s, 2H), 1.70-1.55 (m, 6H). ¹³C NMR (CDCl₃): δ 167.5, 138.0, 132.2, 131.0, 129.5, 128.9, 128.2, 48.8, 43.5, 26.5, 25.6, 24.6. MS (ESI): m/z 258.0 [M+H]⁺. |
| 2,5-Dichloro-N-(4-methoxyphenyl)benzamide | p-Anisidine | Pyridine | DCM | 15 | 82 | 162-164 | ¹H NMR (DMSO-d₆): δ 10.35 (s, 1H, NH), 7.75 (d, J=2.5 Hz, 1H), 7.65 (d, J=8.5 Hz, 1H), 7.58 (dd, J=8.5, 2.5 Hz, 1H), 7.52 (d, J=9.0 Hz, 2H), 6.95 (d, J=9.0 Hz, 2H), 3.75 (s, 3H). ¹³C NMR (DMSO-d₆): δ 163.8, 156.0, 137.5, 132.4, 132.0, 131.8, 130.9, 128.8, 122.5, 114.2, 55.6. MS (ESI): m/z 296.0 [M+H]⁺. |
Note: Analytical data are representative and may vary slightly based on the specific instrumentation and conditions used.
Mandatory Visualizations
General Synthesis Scheme
Caption: General reaction scheme for the synthesis of N-substituted-2,5-dichlorobenzamides.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of 2,5-dichlorobenzamide derivatives.
Potential Biological Signaling Pathway
Given that some benzamide (B126) derivatives exhibit anti-cancer properties by inducing apoptosis, a potential signaling pathway they might modulate is the intrinsic apoptosis pathway.
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential target for biologically active 2,5-dichlorobenzamide derivatives.
References
- 1. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - Goher - Current Pharmaceutical Design [rjeid.com]
- 5. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2,5-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates utilizing 2,5-Dichlorobenzoyl chloride as a primary reactant. The protocols focus on two principal reaction types: Friedel-Crafts acylation and amide bond formation, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).
Application 1: Synthesis of 2,5-Dichloro-4'-fluorobenzophenone via Friedel-Crafts Acylation
Introduction: 2,5-Dichloro-4'-fluorobenzophenone is a crucial intermediate in the synthesis of various pharmaceuticals. The Friedel-Crafts acylation of fluorobenzene (B45895) with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a standard and effective method for its preparation. The presence of halogen atoms on the benzophenone (B1666685) structure is a common feature in many bioactive molecules, influencing their pharmacokinetic and pharmacodynamic properties.
Reaction Scheme:
This compound + Fluorobenzene -> 2,5-Dichloro-4'-fluorobenzophenone
Experimental Protocol:
Materials:
-
This compound (1.0 equivalent)
-
Fluorobenzene (3.0 equivalents, serves as reactant and solvent)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane and Ethyl acetate (B1210297) for chromatography
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. The flask is cooled in an ice bath to 0-5 °C under a nitrogen atmosphere.
-
Addition of Reactants: A solution of this compound (1.0 eq) in fluorobenzene (3.0 eq) is added dropwise to the stirred suspension of AlCl₃ in DCM over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and 2M HCl with vigorous stirring. The mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.
-
Washing: The combined organic layers are washed sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford pure 2,5-Dichloro-4'-fluorobenzophenone.
Data Presentation:
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Limiting reagent |
| Fluorobenzene | 3.0 equivalents | Reactant and solvent |
| Anhydrous Aluminum chloride | 1.2 equivalents | Lewis acid catalyst |
| Reaction Conditions | ||
| Temperature | 0-10 °C (addition), Room Temp. (reaction) | Initial cooling is critical to control the exothermic reaction. |
| Reaction Time | 2-4 hours | Monitored by TLC for completion. |
| Product | ||
| Molecular Formula | C₁₃H₇Cl₂FO | |
| Molecular Weight | 269.10 g/mol | |
| Expected Yield | 75-90% | Actual yield may vary depending on reaction scale and purification. |
| Purity | >98% | After column chromatography. |
| Appearance | White to off-white solid |
Mandatory Visualization:
Caption: Experimental workflow for the synthesis of 2,5-Dichloro-4'-fluorobenzophenone.
Application 2: Synthesis of N-(4-sulfamoylphenyl)-2,5-dichlorobenzamide
Introduction: N-acylated sulfonamides are an important class of compounds in medicinal chemistry. For instance, they form the core structure of sulfonylurea drugs like glibenclamide, which are used to treat type 2 diabetes. The synthesis of N-(4-sulfamoylphenyl)-2,5-dichlorobenzamide serves as a model for the preparation of precursors to such drugs. This protocol details the amide bond formation between this compound and the aromatic amine of sulfanilamide (B372717).
Reaction Scheme:
This compound + Sulfanilamide -> N-(4-sulfamoylphenyl)-2,5-dichlorobenzamide
Experimental Protocol:
Materials:
-
This compound (1.0 equivalent)
-
Sulfanilamide (4-aminobenzenesulfonamide) (1.05 equivalents)
-
Pyridine (B92270) (1.5 equivalents, acts as base and solvent)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (B145695) for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sulfanilamide (1.05 eq) in pyridine (1.5 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash it sequentially with 1M HCl to remove excess pyridine, followed by washing with deionized water.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product will precipitate.
-
Purification: The crude solid is collected by filtration and can be purified by recrystallization from ethanol to yield pure N-(4-sulfamoylphenyl)-2,5-dichlorobenzamide.
Data Presentation:
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Limiting reagent |
| Sulfanilamide | 1.05 equivalents | A slight excess ensures complete consumption of the acyl chloride. |
| Pyridine | 1.5 equivalents | Acts as a base to neutralize HCl byproduct. |
| Reaction Conditions | ||
| Temperature | 0 °C (addition), Room Temp. (reaction) | Controlled addition to manage exothermicity. |
| Reaction Time | 6-12 hours | Monitored by TLC for completion. |
| Product | ||
| Molecular Formula | C₁₃H₉Cl₂N₂O₃S | |
| Molecular Weight | 360.19 g/mol | |
| Expected Yield | 80-95% | Actual yield may vary. |
| Purity | >98% | After recrystallization. |
| Appearance | White crystalline solid |
Mandatory Visualization:
Caption: Experimental workflow for the synthesis of N-(4-sulfamoylphenyl)-2,5-dichlorobenzamide.
Application Notes and Protocols for the Acylation of Aromatic Compounds with 2,5-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Friedel-Crafts acylation of various aromatic compounds using 2,5-Dichlorobenzoyl chloride. This reaction is a critical transformation in organic synthesis, particularly for the preparation of specialized ketones that serve as key intermediates in the development of pharmaceuticals and other high-value organic materials.
The presence of two deactivating chloro-substituents on the benzoyl chloride ring presents unique challenges, often requiring carefully optimized reaction conditions to achieve high yields and purity. These notes offer insights into catalyst selection, solvent effects, and substrate reactivity to guide researchers in successfully employing this versatile reaction.
General Reaction Protocol: Friedel-Crafts Acylation
This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound with this compound using a Lewis acid catalyst.
Safety Precautions:
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly reactive with water and can release HCl gas. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Organic solvents used in this procedure are often flammable and volatile. Work in a well-ventilated area away from ignition sources.
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene, anisole, 1,4-dichlorobenzene)
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
-
Anhydrous inert solvent (e.g., dichloromethane (B109758) (DCM), dichloroethane (DCE), carbon disulfide (CS₂), nitrobenzene)
-
Ice-water bath
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, addition funnel, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. The entire apparatus should be under an inert atmosphere.
-
Catalyst and Solvent Addition: To the reaction flask, add the anhydrous Lewis acid catalyst (typically 1.1 to 2.5 molar equivalents relative to the acyl chloride). Add the anhydrous solvent to create a slurry.
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Addition of this compound: Dissolve this compound (1.0 molar equivalent) in a minimal amount of anhydrous solvent and add it to the addition funnel. Add the solution dropwise to the cooled catalyst slurry over 15-30 minutes with vigorous stirring.
-
Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.0 to 5.0 molar equivalents) in a minimal amount of anhydrous solvent and add it to the addition funnel. Add the solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture can be stirred at 0-5 °C or allowed to warm to room temperature, or heated, depending on the reactivity of the aromatic substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, hexane) or by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following table summarizes various examples of the acylation of aromatic compounds with this compound, detailing the specific reaction conditions and corresponding yields.
| Aromatic Substrate | Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dichlorobenzene (B42874) | AlCl₃ (2.2) | 1,4-Dichlorobenzene (excess) | 170 | 3.5 | 97 | [1] |
| 1,4-Dichlorobenzene | AlCl₃ (1.1) | 1,4-Dichlorobenzene (excess) | 170 | 3.5 | 64 | [1] |
| Benzene | AlCl₃ (1.5) | Benzene (excess) | Reflux | 2 | ~80 (isolated) | [1] |
| Toluene | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 4 | Not specified | [2] |
| Phenyl ether | AlCl₃ (1.0) | Not specified | 100 | 2 | 71 (overall) | [3] |
Application Notes
Catalyst Selection and Stoichiometry:
The choice and amount of Lewis acid catalyst are critical for the success of the acylation with this compound. Due to the deactivating effect of the two chlorine atoms on the acyl chloride, a strong Lewis acid is generally required.
-
Aluminum Chloride (AlCl₃): This is the most commonly used and effective catalyst for this reaction.[1] Due to the formation of a stable complex between the product ketone and AlCl₃, a stoichiometric amount of the catalyst is often necessary. For deactivated aromatic substrates, an excess of AlCl₃ (up to 2.5 equivalents) may be required to drive the reaction to completion and achieve high yields.[1]
-
Ferric Chloride (FeCl₃): While a weaker Lewis acid than AlCl₃, FeCl₃ can also be used, particularly with more reactive aromatic substrates. It may offer a milder and more cost-effective alternative.
-
Other Lewis Acids: Other Lewis acids such as zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) have been employed in Friedel-Crafts acylations, but their efficacy with the deactivated this compound needs to be evaluated on a case-by-case basis.
Solvent Effects:
The choice of solvent can significantly influence the reaction rate and selectivity.
-
Non-polar Solvents: Dichloromethane (DCM) and dichloroethane (DCE) are common choices as they are inert and good solvents for the reactants and the intermediate complex. Carbon disulfide (CS₂) is another traditional solvent, though its use is often limited due to its high volatility and toxicity.
-
Aromatic Solvents: Using the aromatic substrate itself as the solvent (when it is a liquid and inexpensive) can be an effective strategy, especially for less reactive substrates, as the high concentration drives the reaction forward.[1]
-
Polar Solvents: Nitrobenzene (B124822) can be used as a solvent, particularly for very unreactive substrates, as it can dissolve the Lewis acid-acyl chloride complex. However, it is also a deactivating solvent and can be difficult to remove. The use of nitrobenzene should be carefully considered due to its toxicity.
Substrate Reactivity and Regioselectivity:
The nature of the aromatic substrate plays a crucial role in the outcome of the acylation.
-
Activated Rings: Aromatic compounds with electron-donating groups (e.g., anisole, toluene) are more reactive and will typically undergo acylation under milder conditions. The acylation will be directed to the ortho and para positions relative to the activating group. Steric hindrance often favors para substitution.
-
Deactivated Rings: Aromatic compounds with electron-withdrawing groups are less reactive and require more forcing conditions (higher temperatures, excess catalyst). The acylation of deactivated rings is generally more challenging.
-
Halogenated Benzenes: The acylation of halogenated benzenes like 1,4-dichlorobenzene is feasible but requires forcing conditions due to the deactivating nature of the halogen substituents.[1]
Potential Side Reactions:
-
Polysubstitution: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the resulting ketone is deactivated, it can still occur with highly activated aromatic rings or under harsh reaction conditions.
-
Decomposition: At high temperatures, the acyl chloride or the product may decompose, leading to lower yields and the formation of byproducts.
-
Hydrolysis: The acyl chloride and the Lewis acid catalyst are both sensitive to moisture. Ingress of water will lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid and deactivation of the catalyst.
Visualizations
Caption: A flowchart illustrating the general experimental workflow for the Friedel-Crafts acylation of an aromatic compound with this compound.
Caption: A diagram illustrating the proposed reaction mechanism for the Friedel-Crafts acylation using this compound.
References
Application Notes and Protocols for Lewis Acid Catalyzed Reactions of 2,5-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Lewis acid catalysts in Friedel-Crafts acylation reactions involving 2,5-Dichlorobenzoyl chloride. The information is intended to guide researchers in developing synthetic routes to various substituted benzophenones, which are valuable intermediates in the pharmaceutical and chemical industries.
Introduction
Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones.[1][2] The reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride, catalyzed by a Lewis acid.[3][4] In the context of this compound, this reaction allows for the introduction of the 2,5-dichlorobenzoyl moiety onto a variety of aromatic substrates.
The choice of Lewis acid catalyst is critical and can significantly influence the reaction's yield, selectivity, and overall efficiency.[5] Commonly used Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).[6][7] This document will explore the application of these catalysts in reactions with this compound, providing comparative data and detailed experimental procedures.
Reaction Mechanism and Signaling Pathway
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The primary role of the Lewis acid is to activate the this compound, generating a highly reactive acylium ion electrophile.[8]
The key steps are:
-
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.[8]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[9]
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Data Presentation: Comparison of Lewis Acid Catalysts
The selection of a Lewis acid catalyst is crucial for optimizing the Friedel-Crafts acylation. While specific comparative data for this compound is not extensively available, the following table summarizes the performance of common Lewis acids in analogous acylation reactions, providing a valuable guide for catalyst selection.[6][10]
| Lewis Acid Catalyst | Typical Molar Ratio (Catalyst:Acyl Halide) | Expected Relative Yield | Key Observations |
| Aluminum Chloride (AlCl₃) | ≥ 1.5 | High | Highly reactive and effective, often providing the highest yields. It is moisture-sensitive and can require stoichiometric or excess amounts due to complexation with the product ketone.[6][10] |
| Ferric Chloride (FeCl₃) | Catalytic to Stoichiometric | Moderate to High | A milder and less moisture-sensitive alternative to AlCl₃. It may require higher temperatures or longer reaction times but can offer better selectivity in some cases.[6][10] |
| Zinc Chloride (ZnCl₂) | Stoichiometric to Excess | Moderate | A milder Lewis acid that often requires more forcing conditions (higher temperatures, longer reaction times). It can be advantageous for substrates with sensitive functional groups.[6] |
Experimental Protocols
The following are representative protocols for the Friedel-Crafts acylation of an aromatic substrate with this compound using different Lewis acid catalysts.
General Experimental Workflow
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Acylation of 1,4-Dichlorobenzene (B42874)
This protocol is adapted from a procedure for the synthesis of substituted 2,5-dichlorobenzophenones.[1]
Materials:
-
1,4-Dichlorobenzene
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Hydrochloric Acid (conc.)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dichlorobenzene (1.3 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (at least 1.5 equivalents relative to the acyl chloride) portion-wise, keeping the temperature below 10 °C.
-
To this stirred suspension, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol (B145695) or hexane) or column chromatography on silica (B1680970) gel.
A similar synthesis of 2,5-dichloro-3'-methyl-benzophenone reported a yield of 53% after recrystallization.[1]
Protocol 2: Ferric Chloride (FeCl₃) Catalyzed Acylation (General Procedure)
This protocol provides a general guideline for using the milder Lewis acid, ferric chloride.
Materials:
-
Aromatic Substrate (e.g., Toluene, Anisole)
-
This compound
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, Nitrobenzene)
-
Hydrochloric Acid (dilute)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, suspend anhydrous ferric chloride (1.1 to 1.5 equivalents) in the anhydrous solvent.
-
Add the aromatic substrate (1 to 1.2 equivalents) to the suspension.
-
Add this compound (1 equivalent) dropwise to the stirred mixture at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 40-60 °C and maintain for 4-8 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and quench by slowly adding ice-cold dilute hydrochloric acid.
-
Perform an aqueous workup as described in Protocol 4.2 (steps 7-9).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization to obtain the desired 2,5-dichloro-substituted benzophenone.
Safety and Handling
-
Lewis Acids: Aluminum chloride and ferric chloride are corrosive and react violently with water, releasing HCl gas. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is scrupulously dry.[2]
-
This compound: This reagent is corrosive and a lachrymator. Handle with care in a well-ventilated fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Nitrobenzene is toxic. Use appropriate containment and handling procedures.
-
Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and with vigorous stirring in a well-ventilated fume hood.
Conclusion
The Friedel-Crafts acylation with this compound is a robust method for the synthesis of a variety of 2,5-dichloro-substituted benzophenones. The choice of Lewis acid catalyst is a key parameter in optimizing the reaction, with aluminum chloride generally providing higher yields but requiring more stringent handling conditions compared to milder catalysts like ferric chloride. The provided protocols offer a starting point for the development of specific synthetic procedures tailored to the desired aromatic substrate and scale of the reaction. Careful consideration of safety precautions is essential when performing these reactions.
References
- 1. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Solvent Effects on the Reactivity of 2,5-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorobenzoyl chloride is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and other high-value organic compounds. The reactivity of this acyl chloride is profoundly influenced by the surrounding solvent, which can affect reaction rates, mechanisms, and even product distribution. A thorough understanding of these solvent effects is therefore critical for optimizing synthetic routes, ensuring reaction reproducibility, and scaling up processes in drug development.
The two chlorine atoms on the benzene (B151609) ring are electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] However, the solvent's polarity, nucleophilicity, and ability to stabilize transition states or intermediates play a crucial role in modulating this intrinsic reactivity.[2] Reactions of this compound, particularly solvolysis, can proceed through various mechanisms, including SN1-like, SN2-like, and even third-order kinetic pathways, depending on the solvent system.[2][3]
These application notes provide a framework for the systematic study of solvent effects on the reactivity of this compound, offering detailed experimental protocols and a structure for data presentation.
Data Presentation
Table 1: Pseudo-First-Order Rate Constants (kobs) for the Solvolysis of this compound at 25°C
| Solvent System (v/v) | Dielectric Constant (ε) | kobs (s⁻¹) | Half-life (t1/2) (s) |
| 80% Ethanol (B145695) / 20% Water | Value | Experimental Data | Calculated Data |
| 60% Ethanol / 40% Water | Value | Experimental Data | Calculated Data |
| 80% Acetone / 20% Water | Value | Experimental Data | Calculated Data |
| 60% Acetone / 40% Water | Value | Experimental Data | Calculated Data |
| 97% TFE / 3% Water | Value | Experimental Data | Calculated Data |
| 100% Methanol | Value | Experimental Data | Calculated Data |
| 100% Ethanol | Value | Experimental Data | Calculated Data |
Table 2: Activation Parameters for the Solvolysis of this compound
| Solvent System (v/v) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) at 25°C |
| 80% Ethanol / 20% Water | Experimental Data | Experimental Data | Calculated Data |
| 80% Acetone / 20% Water | Experimental Data | Experimental Data | Calculated Data |
| 97% TFE / 3% Water | Experimental Data | Experimental Data | Calculated Data |
Reaction Mechanisms and Solvent Influence
The solvolysis of benzoyl chlorides can be described by a spectrum of mechanisms, and the operative pathway for this compound will be highly dependent on the solvent.
-
In polar, weakly nucleophilic solvents (e.g., mixtures rich in trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP)), a more SN1-like mechanism is favored.[2] These solvents are effective at stabilizing the formation of a cationic intermediate (an acylium ion) through their high ionizing power.
-
In more nucleophilic solvents (e.g., aqueous ethanol or acetone), a bimolecular SN2-like mechanism, where the solvent molecule acts as the nucleophile in the rate-determining step, is more likely.[4]
-
In some instances, particularly with water as a nucleophile , a third-order mechanism may be observed where a second solvent molecule acts as a general base, assisting in the removal of a proton in the transition state.[3]
The interplay between solvent polarity (stabilization of charged intermediates) and nucleophilicity (direct participation in the reaction) governs the reaction rate and mechanism.
Mandatory Visualizations
Caption: Putative reaction pathways for the solvolysis of this compound.
References
Application Notes and Protocols for Acylation Reactions Involving 2,5-Dichlorobenzoyl Chloride
Abstract
These application notes provide detailed experimental protocols for the use of 2,5-dichlorobenzoyl chloride in three key types of acylation reactions: N-acylation of amines, O-acylation of alcohols and phenols, and Friedel-Crafts acylation of aromatic compounds. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, reaction parameters, and expected outcomes. This document includes quantitative data summarized in tables for easy comparison and visual diagrams of experimental workflows to ensure clarity and reproducibility.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized as an acylating agent to introduce the 2,5-dichlorobenzoyl moiety into various molecules. This structural motif is of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the two chlorine atoms on the benzene (B151609) ring enhances the electrophilicity of the carbonyl carbon, making this compound a highly reactive intermediate for forming amides, esters, and ketones. These products serve as crucial building blocks in the synthesis of pharmaceuticals and other high-value chemical entities. This document outlines standardized procedures for its application in N-acylation, O-acylation, and Friedel-Crafts reactions.
N-Acylation of Amines and Anilines
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted 2,5-dichlorobenzamides. These amides are prevalent in many biologically active compounds. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base is typically required to neutralize the hydrochloric acid byproduct.
General Experimental Protocol: N-Acylation
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (1.1 to 1.5 equivalents) or pyridine (B92270), to the stirred solution. Cool the mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
N-Acylation Experimental Workflow
Caption: Workflow for the N-acylation of amines.
Quantitative Data for N-Acylation
The following table summarizes representative data for the N-acylation reaction.
| Amine/Aniline Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2,5-Dichloroaniline (B50420) | - | Water | 36 | 64 | [1][2] |
| General Primary Amine | Triethylamine | DCM | 2-4 | Typically >85 | Adapted from[3] |
Note: The reaction with 2,5-dichloroaniline was part of a one-pot synthesis from the corresponding nitroarene and benzoyl chloride, hence the different solvent and absence of an external base.
O-Acylation of Alcohols and Phenols
The esterification of alcohols and phenols with this compound provides the corresponding 2,5-dichlorobenzoate (B1240473) esters. While alcohols can be acylated under similar conditions to amines, phenols are less nucleophilic and may require activation to the corresponding phenoxide with a strong base for efficient reaction, especially with sterically hindered or less reactive acyl chlorides.
General Experimental Protocol: O-Acylation of Phenols
-
Phenoxide Formation: In a dry reaction vessel under an inert atmosphere, dissolve the phenol (B47542) (1.0 equivalent) in a suitable solvent like THF or DCM. Add a base such as sodium hydroxide (B78521) or potassium carbonate and stir to form the phenoxide salt. For simple alcohols, a tertiary amine base like pyridine or triethylamine is often sufficient.
-
Acyl Chloride Addition: Cool the mixture to 0 °C and add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC.
-
Workup: Quench the reaction with water and separate the organic layer. Wash with 1 M NaOH to remove unreacted phenol, followed by water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The crude ester can be purified by recrystallization or column chromatography.
O-Acylation Experimental Workflow
Caption: Workflow for the O-acylation of alcohols/phenols.
Quantitative Data for O-Acylation
The following table presents data for the esterification to form a simple alkyl 2,5-dichlorobenzoate.
| Alcohol Substrate | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Methanol | 2,5-Dichlorobenzoic Acid, H₂SO₄ (cat.) | Methanol | Reflux, 5h | Not specified, product isolated | [4] |
| Methanol | Mixture of chlorinated benzoyl chlorides | Methanol | Not specified | High purity product isolated | [5] |
| General Primary/Secondary Alcohol | Pyridine or Triethylamine | DCM | 0 °C to RT | Typically >90 | Adapted from general procedures[6] |
Friedel-Crafts Acylation
Friedel-Crafts acylation using this compound is an effective method for synthesizing 2,5-dichloro-substituted benzophenones and other aryl ketones. This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride, generating a highly electrophilic acylium ion. The aromatic substrate then attacks this intermediate. Due to the deactivating nature of the product ketone, polysubstitution is generally not observed.
General Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried reaction vessel equipped with a reflux condenser and under an inert atmosphere, add the aromatic substrate (e.g., 1,4-dichlorobenzene, often used in excess as the solvent) and the Lewis acid catalyst (e.g., AlCl₃, at least 1.5 molar equivalents relative to the acyl chloride).
-
Heating: Heat the stirred mixture to the desired reaction temperature (e.g., 80-170 °C).
-
Acyl Chloride Addition: Slowly add this compound (1.0 equivalent) to the heated mixture.
-
Reaction: Maintain the reaction at temperature with stirring for several hours until completion, as monitored by TLC or GC.
-
Workup: Cool the reaction mixture and cautiously quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Purification: Extract the product with an organic solvent (e.g., toluene (B28343) or DCM). Wash the organic layer with sodium bicarbonate solution and brine, then dry over an anhydrous salt. Remove the solvent by distillation. The crude product can be purified by recrystallization to yield the pure aryl ketone.
Friedel-Crafts Acylation Experimental Workflow
Caption: Workflow for the Friedel-Crafts acylation.
Quantitative Data for Friedel-Crafts Acylation
This table summarizes data for the synthesis of 2,5-dichlorobenzophenone (B102398) derivatives.
| Aromatic Substrate | Acyl Halide | Lewis Acid (Equivalents) | Temperature (°C) | Yield (%) | Reference |
| 1,4-Dichlorobenzene | Benzoyl Chloride | AlCl₃ (1.5 - 2.5) | 140 - 175 | 80 (isolated), 97 (GC) | [3] |
| 1,4-Dichlorobenzene | 4-Fluorobenzoyl Chloride | AlCl₃ (>1.5) | 170 | High | [5] |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It will react with water to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under anhydrous conditions using dry glassware and solvents to prevent hydrolysis of the reagent.
Conclusion
This compound is a highly effective reagent for a range of acylation reactions. The protocols outlined in these application notes provide a framework for the successful synthesis of N-substituted amides, esters, and diaryl ketones. By carefully controlling reaction conditions such as stoichiometry, temperature, and choice of catalyst, high yields of the desired acylated products can be achieved. These methods are fundamental to the development of new chemical entities in the pharmaceutical and materials science fields.
References
- 1. Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of 2,5-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of 2,5-dichlorobenzoyl chloride, an important intermediate in the pharmaceutical and agrochemical industries. The information is intended to guide researchers and process chemists in developing safe, efficient, and scalable manufacturing processes.
Introduction
This compound (CAS No: 2905-61-5) is a reactive acylating agent widely used in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Its molecular structure allows for the introduction of the 2,5-dichlorobenzoyl moiety into various molecules. As with any chemical process, scaling up the synthesis of this compound from the laboratory to a pilot or commercial scale presents a unique set of challenges that must be carefully addressed. These include reaction kinetics, heat and mass transfer, impurity profiling, and safety.
Synthesis Routes and Scale-up Considerations
There are several common synthetic routes to this compound, each with its own advantages and disadvantages for large-scale production.
Chlorination of 2,5-Dichlorobenzoic Acid
This is the most common and direct method, involving the reaction of 2,5-dichlorobenzoic acid with a chlorinating agent.
Reaction:
Key Scale-up Considerations:
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is widely used due to the formation of gaseous byproducts that are easily removed. Other options include oxalyl chloride and phosphorus pentachloride, which may be suitable for specific applications but can introduce different work-up challenges.
-
Exothermic Reaction: The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of impurities. At scale, efficient heat removal is critical.
-
Off-Gas Management: The reaction generates significant amounts of corrosive gases (SO₂ and HCl). A robust off-gas scrubbing system is mandatory for safe and environmentally compliant operation.
-
Solvent Selection: The reaction can be run neat or in a high-boiling inert solvent such as toluene (B28343) or xylene to aid in temperature control and facilitate product handling.
-
Material of Construction: Due to the corrosive nature of the reagents and byproducts, glass-lined or other corrosion-resistant reactors are required.
Side-Chain Chlorination of 2,5-Dichlorotoluene (B98588)
This route involves the free-radical chlorination of the methyl group of 2,5-dichlorotoluene to form 2,5-dichlorotrichloromethylbenzene, followed by hydrolysis.
Reaction:
-
C₇H₆Cl₂ + 3Cl₂ → C₇H₃Cl₅ + 3HCl (2,5-Dichlorotoluene + Chlorine → 2,5-Dichlorotrichloromethylbenzene + Hydrogen Chloride)
-
C₇H₃Cl₅ + H₂O → C₇H₃Cl₃O + 2HCl (2,5-Dichlorotrichloromethylbenzene + Water → this compound + Hydrogen Chloride)
Key Scale-up Considerations:
-
Radical Initiator: A radical initiator such as AIBN (azobisisobutyronitrile) or UV light is required to initiate the chlorination. The handling and addition of the initiator must be carefully controlled at scale.
-
Chlorine Gas Handling: The use of chlorine gas requires specialized equipment and stringent safety protocols.
-
Byproduct Formation: Over-chlorination or ring chlorination can lead to a complex mixture of byproducts, necessitating a robust purification strategy.
-
Hydrolysis Step: The hydrolysis of the trichloromethyl group must be carefully controlled to avoid the formation of the corresponding carboxylic acid.
Process Parameters and Optimization
The following table summarizes key process parameters and their typical ranges for the chlorination of 2,5-dichlorobenzoic acid with thionyl chloride.
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (1000 L) |
| Reactant Ratio (Acid:SOCl₂) (molar) | 1 : 1.2 - 1.5 | 1 : 1.1 - 1.3 | 1 : 1.05 - 1.2 |
| Reaction Temperature (°C) | 60 - 80 | 70 - 90 | 75 - 95 |
| Reaction Time (hours) | 2 - 4 | 4 - 8 | 6 - 12 |
| Solvent | Neat or Toluene | Toluene or Xylene | Toluene or Xylene |
| Catalyst | DMF (catalytic) | DMF (catalytic) | DMF (catalytic) |
| Typical Yield (%) | 90 - 95 | 88 - 93 | 85 - 90 |
| Typical Purity (by GC, %) | > 98 | > 98 | > 99 |
Experimental Protocols
Laboratory Scale Synthesis of this compound
Materials:
-
2,5-Dichlorobenzoic acid: 191 g (1.0 mol)
-
Thionyl chloride: 143 g (1.2 mol)
-
Toluene: 500 mL
-
N,N-Dimethylformamide (DMF): 2 mL
Procedure:
-
To a 1 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber, add 2,5-dichlorobenzoic acid and toluene.
-
Begin stirring and add DMF.
-
Slowly add thionyl chloride to the suspension at room temperature over 30 minutes. The reaction is exothermic, and the temperature may rise.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain for 3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.
Pilot Scale Synthesis of this compound
Materials:
-
2,5-Dichlorobenzoic acid: 19.1 kg (100 mol)
-
Thionyl chloride: 13.1 kg (110 mol)
-
Toluene: 50 L
Procedure:
-
Charge a 100 L glass-lined reactor with 2,5-dichlorobenzoic acid and toluene.
-
Start the agitator and ensure the contents are well mixed.
-
Slowly charge thionyl chloride to the reactor over a period of 1-2 hours, maintaining the temperature below 40°C using a cooling jacket.
-
After the addition is complete, slowly heat the reactor contents to 90°C and hold for 6 hours. The off-gas should be directed to a caustic scrubber.
-
Monitor the reaction completion by in-process control (e.g., GC analysis of a quenched sample).
-
Once the reaction is complete, cool the reactor to 50°C.
-
Distill off the excess thionyl chloride and toluene under vacuum.
-
The crude product is then transferred to a separate distillation unit for purification by fractional distillation under high vacuum.
Impurity Profile and Purification
The primary impurities in the synthesis of this compound via the thionyl chloride route are unreacted 2,5-dichlorobenzoic acid and anhydride (B1165640) formation. At higher temperatures, side reactions can lead to the formation of other chlorinated species.
Purification:
Fractional vacuum distillation is the most effective method for purifying this compound to a high purity (>99%).
| Parameter | Value |
| Boiling Point | 137 °C @ 2.0 kPa |
| Distillation Pressure | 1-5 kPa |
| Column Packing | Structured packing or random packing |
| Reflux Ratio | 3:1 to 5:1 |
Safety Considerations
-
Corrosive Materials: this compound, thionyl chloride, and the HCl and SO₂ byproducts are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential.
-
Exothermic Reaction: The potential for a runaway reaction exists, especially at a large scale. A robust cooling system and emergency procedures must be in place.
-
Off-Gas Handling: An efficient gas scrubbing system is critical to neutralize corrosive and toxic off-gases.
-
Moisture Sensitivity: this compound is sensitive to moisture and will hydrolyze back to the carboxylic acid. All equipment should be dry, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen).
Diagrams
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation with 2,5-Dichlorobenzoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Friedel-Crafts acylation, specifically using 2,5-Dichlorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation with this compound resulting in a low yield?
A1: Low yields in this reaction are common and can be attributed to several factors, primarily related to the deactivating nature of the reactants and the stringent requirements of the reaction conditions. Key areas to investigate include:
-
Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will lead to deactivation.
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric or even excess amounts of the catalyst are often necessary.[1]
-
Substrate Deactivation: The two chlorine atoms on the this compound and any electron-withdrawing groups on the aromatic substrate decrease nucleophilicity, slowing down the reaction.
-
Reaction Temperature: While higher temperatures can increase the rate of reaction, they may also promote side reactions and decomposition of reactants or products.
-
Purity of Reagents: Impurities in the this compound or the aromatic substrate can interfere with the reaction.
Q2: What are the most common side products I should expect, and how can I minimize them?
A2: While Friedel-Crafts acylation is generally more selective than alkylation, side reactions can still occur. With this compound, potential side products can arise from:
-
Isomer Formation: Depending on the substitution pattern of your aromatic substrate, you may obtain a mixture of ortho, meta, and para isomers. The directing effects of the substituents on your substrate will determine the major product.
-
Di-acylation: Although the acyl group is deactivating, highly activated aromatic substrates could potentially undergo a second acylation, though this is less common.
-
Decomposition: At elevated temperatures, the reactants or the product may decompose, leading to a complex mixture of byproducts.
To minimize side products, careful control of reaction temperature and the order of reagent addition is crucial. Using the optimal catalyst-to-substrate ratio can also improve selectivity.
Q3: Can I use a milder Lewis acid than Aluminum Chloride?
A3: While AlCl₃ is the most common and potent catalyst for Friedel-Crafts acylation, other Lewis acids can be employed, especially when dealing with sensitive substrates.[2] However, due to the deactivated nature of this compound, a strong Lewis acid is generally required to achieve a reasonable reaction rate and yield. Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may result in significantly lower yields or no reaction at all.[3] Alternative "greener" methodologies are being explored, such as using solid acid catalysts or methanesulfonic anhydride (B1165640), which can reduce the generation of metallic and halogenated waste.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | - Thoroughly dry all glassware in an oven (e.g., at 120°C overnight).- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.- Use a fresh, unopened container of the Lewis acid catalyst.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Catalyst | - Use a fresh bottle of high-purity Lewis acid.- Ensure the catalyst is not excessively exposed to air and moisture during weighing and transfer. |
| Insufficient Catalyst | - Increase the molar ratio of the Lewis acid to the acylating agent. A ratio of 1.1 to 1.5 equivalents is a good starting point.[3] |
| Deactivated Substrate | - If the aromatic substrate is strongly deactivated, consider increasing the reaction temperature in small increments.- Use a more activated derivative of your substrate if possible.- For very deactivated systems, alternative synthetic routes might be necessary. |
| Low Reaction Temperature | - If the reaction is sluggish at low temperatures, allow it to slowly warm to room temperature or gently heat it. Monitor the reaction closely for the formation of byproducts. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | - Analyze the directing effects of the substituents on your aromatic substrate to predict the expected isomer distribution.- The choice of solvent can sometimes influence regioselectivity. |
| Reaction Temperature Too High | - Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetically controlled product. |
| Incorrect Order of Addition | - Typically, the Lewis acid is suspended in the solvent, followed by the slow addition of the acyl chloride, and then the aromatic substrate. This helps to control the initial exothermic reaction and can improve selectivity. |
Data Presentation
The following table summarizes a comparison of two methods for the synthesis of 2,5-Dichloro-4'-phenyloxybenzophenone, a product of Friedel-Crafts acylation involving a derivative of this compound.
| Method | Catalyst/Reagent | Yield (%) | Key Observations |
| One-Pot Acylation | Trifluoroacetic anhydride / Phosphoric acid | 78 | Offers a higher yield and avoids the use of moisture-sensitive aluminum trichloride (B1173362).[1] |
| Conventional Two-Step | Aluminum trichloride (AlCl₃) | 71 | The traditional method involving the generation of the acid chloride followed by acylation.[1] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound and Aluminum Chloride
This protocol is a general guideline and may require optimization for specific aromatic substrates.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a stream of inert gas (e.g., nitrogen).
-
Allow the apparatus to cool to room temperature.
-
-
Reaction Setup:
-
To the flask, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) and an anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
-
Addition of Reactants:
-
Slowly add the this compound solution to the stirred suspension of aluminum chloride.
-
After the addition is complete, add the aromatic substrate (1.0 equivalent), either neat or dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture at 0°C.
-
-
Reaction:
-
After the addition of the aromatic substrate, the reaction mixture may be stirred at 0°C, allowed to warm to room temperature, or heated to reflux, depending on the reactivity of the substrate.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0°C and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Caption: Experimental workflow for Friedel-Crafts acylation.
References
Preventing side reactions with 2,5-Dichlorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing 2,5-Dichlorobenzoyl chloride in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve common side reactions and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: this compound is a highly reactive acylating agent. The carbonyl carbon of the acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to readily form esters with alcohols, amides with amines, and to participate in Friedel-Crafts acylation reactions with aromatic compounds.
Q2: What is the most common side reaction observed when working with this compound?
A2: The most prevalent side reaction is hydrolysis. Due to its high reactivity, this compound readily reacts with water, including atmospheric moisture, to form 2,5-dichlorobenzoic acid.[1] This not only consumes the starting material but also introduces an acidic impurity that can complicate product purification.
Q3: How does steric hindrance from the chlorine atoms affect the reactivity of this compound?
A3: The chlorine atom at the ortho-position (C2) creates significant steric hindrance around the acyl chloride group.[2] This can slow down the rate of reaction, particularly with bulky nucleophiles.[1][2] While the two electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon, the ortho-substituent can physically block the approach of the nucleophile.[2]
Q4: Can this compound undergo self-reaction or polymerization?
A4: While less common for acyl chlorides compared to other reactive monomers, under certain conditions, such as in the presence of strong Lewis acids at high concentrations, polymerization or the formation of complex byproducts can occur, especially in Friedel-Crafts reactions.[3][4]
Q5: What solvents are recommended for reactions with this compound?
A5: Anhydrous aprotic solvents are essential to prevent hydrolysis. Commonly used solvents include dichloromethane (B109758) (DCM), toluene, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF).[1] It is crucial to use freshly dried solvents to ensure the success of the reaction.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during reactions with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of Starting Material | Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3] |
| Inactive Catalyst (Friedel-Crafts) | Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Contamination with water will deactivate the catalyst.[3] |
| Deactivated Aromatic Substrate (Friedel-Crafts) | Aromatic rings with strongly electron-withdrawing groups are deactivated towards electrophilic aromatic substitution. Consider using more forcing conditions (higher temperature) or a more potent Lewis acid, but be mindful of potential side reactions.[3] |
| Steric Hindrance | If reacting with a bulky nucleophile, the reaction may be slow. Increase the reaction temperature or prolong the reaction time to help overcome the activation energy barrier.[2] |
| Insufficiently Reactive Nucleophile | For less reactive nucleophiles (e.g., hindered alcohols, electron-poor anilines), consider adding a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) or using a stronger, non-nucleophilic base to activate the nucleophile. |
Issue 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Hydrolysis Product (2,5-Dichlorobenzoic acid) | This is the most common impurity. Minimize water in the reaction as described above. During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can remove the acidic hydrolysis product.[5] |
| Diacylation of Primary Amines | When reacting with primary amines, a second acylation can occur to form a diacyl- or triacylamine. Use a 1:1 stoichiometry of the amine to this compound and add the acyl chloride slowly to the amine solution.[2] |
| Polysubstitution in Friedel-Crafts Acylation | While the acyl group is deactivating, polysubstitution can occur on highly activated aromatic rings. Use a stoichiometric amount of the acylating agent and monitor the reaction closely by TLC to stop it upon consumption of the starting material.[6] |
| Isomeric Products in Friedel-Crafts Acylation | The directing effects of substituents on the aromatic substrate will determine the regioselectivity of the acylation. Ensure the correct isomer is being targeted and consider alternative synthetic routes if the desired isomer is not the major product. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of an Aniline (B41778) Derivative
This protocol describes a general procedure for the reaction of this compound with a primary aniline in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: General Procedure for Esterification of a Primary Alcohol
This protocol describes the synthesis of an ester from this compound and a primary alcohol.
Materials:
-
This compound (1.0 eq)
-
Primary Alcohol (1.2 eq)
-
Pyridine (B92270) or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.2 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Data Presentation
Table 1: Representative Yields for Esterification of 2,5-Dichlorobenzoic Acid
| Alcohol | Catalyst | Conditions | Product | Yield | Reference |
| Methanol | H₂SO₄ | Reflux, 5 h | Methyl 2,5-dichlorobenzoate (B1240473) | 88% | [7] |
| Ethanol | H₂SO₄ | Reflux | Ethyl 2,5-dichlorobenzoate | - | [8] |
Visualizations
Below are diagrams illustrating key concepts related to the chemistry of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Ethyl 2,5-dichlorobenzoate (EVT-293270) | 35112-27-7 [evitachem.com]
Technical Support Center: Managing 2,5-Dichlorobenzoyl Chloride in Moisture-Sensitive Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the moisture sensitivity of 2,5-Dichlorobenzoyl chloride in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
A1: this compound is a reactive chemical intermediate, an acyl chloride, used in the synthesis of pharmaceuticals and other complex organic molecules. Its high reactivity stems from the electron-withdrawing nature of the carbonyl group and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack. Moisture, in the form of water, acts as a nucleophile and reacts with this compound in a process called hydrolysis. This reaction is generally vigorous and exothermic.
Q2: What happens when this compound is exposed to moisture?
A2: Upon contact with water, this compound hydrolyzes to form 2,5-dichlorobenzoic acid and hydrochloric acid (HCl). This degradation has several negative consequences for your reaction:
-
Consumption of the starting material: The hydrolysis reaction consumes the this compound, reducing the amount available for your desired transformation and consequently lowering the yield of your target product.
-
Formation of byproducts: The resulting 2,5-dichlorobenzoic acid can complicate the purification of your desired product.
-
Interference with the reaction: The generated HCl can react with acid-sensitive functional groups in your substrate or product and can also deactivate catalysts, particularly Lewis acids used in reactions like Friedel-Crafts acylation.
Q3: How can I visually identify if my this compound has been compromised by moisture?
A3: While this compound is typically a colorless to pale yellow liquid or solid, significant degradation may not always be visually obvious. However, you might observe the following:
-
Fuming in moist air: The compound may fume upon contact with air due to the reaction with atmospheric moisture, producing HCl gas.
-
Presence of a white solid: The formation of the solid 2,5-dichlorobenzoic acid might be visible.
-
A sharp, acidic odor: The release of HCl gas will result in a pungent smell.
For a definitive assessment, analytical techniques such as NMR or HPLC are recommended to quantify the extent of hydrolysis.
Q4: What are the best practices for storing this compound?
A4: To maintain its integrity, this compound should be stored under the following conditions:
-
Inert atmosphere: Store the container under a dry, inert atmosphere such as nitrogen or argon.
-
Tightly sealed container: Ensure the container is well-sealed to prevent the ingress of atmospheric moisture.
-
Cool and dry place: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials like strong bases and oxidizing agents.
Troubleshooting Guide: Moisture-Related Issues in Reactions
This guide addresses common problems encountered when moisture contaminates reactions involving this compound.
| Problem | Potential Cause (Moisture-Related) | Troubleshooting Steps & Solutions |
| Low or no yield of the desired product | Hydrolysis of this compound: The primary cause is the reaction of the acyl chloride with water, leading to its consumption before it can react with the intended substrate. | Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., at 120°C overnight) and cool under a stream of dry nitrogen or in a desiccator. Use freshly distilled or commercially available anhydrous solvents. Handle all reagents and solvents under an inert atmosphere (nitrogen or argon). |
| Deactivation of catalyst: In reactions like Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) is extremely moisture-sensitive and will be deactivated by any water present. | Use Fresh Catalyst: Use a fresh, unopened container of the Lewis acid catalyst or a freshly sublimed/purified portion. Add the catalyst under a positive pressure of an inert gas. | |
| Formation of a significant amount of a white solid byproduct | Formation of 2,5-dichlorobenzoic acid: The white solid is likely the hydrolysis product of this compound. | Improve Anhydrous Technique: Review and improve your experimental setup for maintaining anhydrous conditions (see above). Purification: The carboxylic acid byproduct can often be removed by washing the organic reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup. |
| Reaction fails to go to completion, even with extended reaction times | Progressive moisture contamination: Small leaks in the reaction setup can introduce moisture over time, slowly consuming the acyl chloride and deactivating the catalyst. | Check Reaction Setup: Ensure all joints in your glassware are properly sealed with high-vacuum grease (if appropriate for your reaction) and that there is a continuous positive pressure of inert gas. Monitor by TLC/LC-MS: If possible, monitor the reaction progress to see if it stalls. If it does, and starting material is still present, it may indicate a moisture issue. |
| Unexpected side reactions or product degradation | Presence of HCl: The hydrolysis of this compound generates HCl, which can catalyze unwanted side reactions or degrade acid-sensitive products. | Use a Non-Nucleophilic Base: In reactions where HCl is a byproduct of the main reaction (e.g., acylation of an amine), add a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl as it is formed. |
Impact of Moisture on Reaction Yield: An Illustrative Example
The following table provides illustrative data on the effect of water on the yield of a hypothetical acylation reaction using this compound. While not from a specific cited experiment, this data represents a realistic trend.
| Equivalents of Water Added to Reaction | Purity of this compound (Starting Material) | Observed Yield of Acylated Product | Purity of Crude Product (by HPLC) |
| 0.00 | >99% | 95% | 98% |
| 0.10 | 90% | 85% | 90% |
| 0.25 | 75% | 68% | 78% |
| 0.50 | 50% | 42% | 55% |
| 1.00 | 0% | 0% | 0% |
Note: This data is for illustrative purposes to demonstrate the significant negative impact of moisture on reaction outcomes. Actual results will vary depending on the specific reaction conditions and substrates.
Experimental Protocol: General Procedure for Anhydrous Acylation
This protocol outlines the key steps for performing an acylation reaction with this compound under strictly anhydrous conditions.
Materials:
-
This compound
-
Substrate (e.g., an amine or alcohol)
-
Anhydrous solvent (e.g., dichloromethane, THF, or toluene)
-
Non-nucleophilic base (e.g., triethylamine or pyridine, if necessary)
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Inert gas supply (nitrogen or argon) with a bubbler
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Glassware Preparation: Thoroughly wash and oven-dry all glassware at 120°C for at least 4 hours (preferably overnight). Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a three-necked flask with a dropping funnel, condenser, and nitrogen inlet). Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation: Dissolve the substrate and the non-nucleophilic base (if used) in the anhydrous solvent in the reaction flask. If the substrate is a solid, ensure it is completely dissolved.
-
Addition of this compound: In a separate, dry flask, dissolve the this compound in the anhydrous solvent. Transfer this solution to the dropping funnel using a cannula or a dry syringe.
-
Reaction Execution: Cool the reaction mixture in the flask to the desired temperature (e.g., 0°C with an ice bath). Slowly add the solution of this compound from the dropping funnel to the stirred solution of the substrate. Control the rate of addition to manage any exotherm.
-
Reaction Monitoring: Allow the reaction to proceed at the appropriate temperature for the required time. Monitor the progress of the reaction by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride). Transfer the mixture to a separatory funnel.
-
Purification: Wash the organic layer with appropriate aqueous solutions (e.g., dilute acid, saturated sodium bicarbonate, and brine) to remove unreacted starting materials, the base, and the 2,5-dichlorobenzoic acid byproduct. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by techniques such as column chromatography, recrystallization, or distillation.
Visualizations
Caption: Signaling pathway for the hydrolysis of this compound.
Caption: A logical workflow for troubleshooting low yields in acylation reactions.
Caption: A streamlined experimental workflow for anhydrous acylation.
Troubleshooting isomeric contamination in 2,5-Dichlorobenzoyl chloride products
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering isomeric contamination in 2,5-Dichlorobenzoyl chloride products.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in this compound?
A1: During the synthesis of this compound, the formation of other dichlorobenzoyl chloride isomers is a common issue. The specific impurities and their ratios can vary depending on the synthetic route and the purity of the starting materials. The most probable isomeric contaminants include:
-
2,3-Dichlorobenzoyl chloride
-
2,4-Dichlorobenzoyl chloride
-
2,6-Dichlorobenzoyl chloride
-
3,4-Dichlorobenzoyl chloride
-
3,5-Dichlorobenzoyl chloride
The presence of these isomers is often a result of impurities in the starting 2,5-dichlorobenzoic acid or side reactions during the chlorination process. For instance, Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874) can sometimes lead to the formation of other isomers.[1]
Q2: How can I detect and quantify isomeric impurities in my this compound sample?
A2: The most effective analytical techniques for identifying and quantifying isomeric impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods allow for the separation of compounds with very similar structures.
-
GC-MS is well-suited for separating volatile compounds like dichlorobenzoyl chlorides. The mass spectrometer detector provides confirmation of the identity of each isomer based on its mass-to-charge ratio and fragmentation pattern.
-
HPLC , particularly with a high-resolution column such as a C18, can also effectively separate these isomers. A UV detector is typically used for quantification.
Q3: What are the recommended methods for purifying this compound contaminated with isomers?
A3: The primary purification techniques for separating isomeric dichlorobenzoyl chlorides are fractional distillation under reduced pressure and recrystallization.
-
Fractional Distillation: This method is effective if the boiling points of the isomers are sufficiently different. Since the boiling points of dichlorobenzoyl chloride isomers are often close, a distillation column with a high number of theoretical plates is recommended for efficient separation. The process is typically performed under vacuum to reduce the required temperature and prevent thermal degradation of the product.
-
Recrystallization: This technique relies on the differential solubility of the desired isomer and its impurities in a specific solvent or solvent system. Finding a suitable solvent where the this compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution, is key to successful purification.
Troubleshooting Guides
Problem: Poor resolution of isomeric peaks in HPLC analysis.
Possible Causes:
-
Inappropriate mobile phase composition.
-
Unsuitable column chemistry or dimensions.
-
Suboptimal flow rate or column temperature.
Solutions:
-
Optimize the Mobile Phase:
-
Adjust the solvent ratio (e.g., acetonitrile (B52724)/water or methanol (B129727)/water) to fine-tune the elution strength.
-
Consider using a different organic modifier (e.g., switching from methanol to acetonitrile) to alter selectivity.
-
Introduce a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape for acidic compounds.
-
-
Select an Appropriate Column:
-
Ensure the use of a high-resolution reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).
-
-
Adjust Chromatographic Conditions:
-
Lower the flow rate to increase the interaction time with the stationary phase, which can improve resolution.
-
Optimize the column temperature. Sometimes, a slight increase or decrease in temperature can significantly impact selectivity.
-
Problem: Co-elution of isomers in GC-MS analysis.
Possible Causes:
-
Inadequate temperature program.
-
Unsuitable GC column.
-
Injector temperature too high or too low.
Solutions:
-
Optimize the Temperature Program:
-
Decrease the initial oven temperature to improve the separation of early-eluting isomers.
-
Reduce the ramp rate to allow for better separation of closely boiling isomers.
-
Incorporate an isothermal hold at a specific temperature where isomers are known to separate.
-
-
Select a Suitable Column:
-
Use a long, non-polar capillary column (e.g., 30-60 m, 0.25 mm ID, with a 5% phenyl-methylpolysiloxane stationary phase like a DB-5ms).
-
-
Optimize Injector Temperature:
-
Ensure the injector temperature is high enough for efficient volatilization without causing thermal degradation. A typical starting point is 250 °C.
-
Problem: Low purity of this compound after fractional distillation.
Possible Causes:
-
Insufficient column efficiency.
-
Distillation rate is too fast.
-
Fluctuations in vacuum pressure.
Solutions:
-
Use a More Efficient Column:
-
Employ a packed column or a Vigreux column with a greater number of theoretical plates to enhance separation.
-
-
Control the Distillation Rate:
-
Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow, steady collection of distillate is crucial.
-
-
Maintain Stable Vacuum:
-
Ensure a consistent vacuum is maintained throughout the distillation process, as pressure fluctuations will alter boiling points and affect separation.
-
Problem: Poor recovery or purity after recrystallization.
Possible Causes:
-
Unsuitable recrystallization solvent.
-
Cooling the solution too quickly.
-
Incomplete removal of the mother liquor.
Solutions:
-
Solvent Selection:
-
Conduct small-scale solvent screening to identify a solvent or solvent pair where the this compound is highly soluble when hot and sparingly soluble when cold, while the isomeric impurities have different solubility profiles. Toluene (B28343) or a hexane/toluene mixture may be a good starting point.
-
-
Controlled Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
-
-
Efficient Filtration and Washing:
-
Use vacuum filtration to thoroughly remove the mother liquor.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities adhering to the crystal surface.
-
Data Presentation
Table 1: Physicochemical Properties of Dichlorobenzoyl Chloride Isomers
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Dichlorobenzoyl chloride | 2905-60-4 | 209.46 | 30 - 32 | 140 (at 14 mmHg) |
| 2,4-Dichlorobenzoyl chloride | 89-75-8 | 209.46 | 17 - 20 | 129 - 131 (at 15 mmHg) |
| This compound | 2905-61-5 | 209.46 | 30 | 95 (at 1 mmHg) |
| 2,6-Dichlorobenzoyl chloride | 4659-45-4 | 209.46 | 15 - 17 | 142 - 143 (at 21 mmHg) |
| 3,4-Dichlorobenzoyl chloride | 3024-72-4 | 209.46 | 25 | 242 (at 760 mmHg) |
| 3,5-Dichlorobenzoyl chloride | 2905-62-6 | 209.46 | 27 - 29 | 125 - 127 (at 15 mmHg) |
Note: Boiling points are reported at various pressures. Direct comparison requires conversion to a standard pressure.
Experimental Protocols
Protocol 1: GC-MS Analysis of Isomeric Purity
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-300 m/z.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound product in anhydrous dichloromethane.
Protocol 2: HPLC Analysis of Isomeric Purity
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the this compound product in the mobile phase.
Protocol 3: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a Vigreux column (or a packed column for higher efficiency) and a vacuum source.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to approximately 1-15 mmHg.
-
Gradually heat the distillation flask while stirring.
-
Collect the fraction that distills at the boiling point of this compound at the applied pressure (refer to a pressure-temperature nomograph for an accurate estimate). Discard the initial and final fractions, which are likely to be enriched in lower and higher boiling point impurities, respectively.
Protocol 4: Purification by Recrystallization
-
In a fume hood, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., toluene or a hexane-toluene mixture).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Potential pathways for isomeric impurity formation during synthesis.
Caption: A logical workflow for troubleshooting isomeric contamination.
References
Technical Support Center: Purification of 2,5-Dichlorobenzoyl Chloride Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 2,5-Dichlorobenzoyl chloride.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products from reactions with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure anhydrous reaction conditions as this compound is sensitive to moisture. Use of an appropriate base (e.g., triethylamine (B128534), pyridine) is crucial in reactions with nucleophiles like amines to neutralize the HCl byproduct.[1][2] For Friedel-Crafts reactions, confirm the activity of the Lewis acid catalyst. |
| Product loss during work-up. | Ensure the pH of the aqueous phase is appropriate to prevent the product from dissolving. For amide products, avoid strongly acidic or basic washes if the amide is susceptible to hydrolysis. Use a suitable organic solvent for extraction. | |
| Product is an Oil and Won't Crystallize | Presence of impurities. | Purify the crude product using column chromatography to remove impurities. Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise to induce precipitation. |
| "Oiling out" during recrystallization. | This occurs when the boiling point of the solvent is higher than the melting point of the solute.[1] Choose a lower-boiling point solvent for recrystallization. | |
| Presence of Unreacted this compound in Product | Incomplete reaction or insufficient quenching. | Ensure the reaction goes to completion by monitoring with TLC. During work-up, quench the reaction mixture with an aqueous solution (e.g., water, dilute sodium bicarbonate) to hydrolyze any remaining this compound to the more easily removable 2,5-Dichlorobenzoic acid. |
| Presence of 2,5-Dichlorobenzoic Acid in Product | Hydrolysis of starting material. | This is a common impurity due to the reactivity of this compound with moisture.[3] Wash the organic layer with a dilute basic solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide) to extract the acidic impurity as its water-soluble salt. |
| Product Contaminated with Amine Starting Material (in Amidation Reactions) | Excess amine used in the reaction. | Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to convert the excess amine into its water-soluble ammonium (B1175870) salt, which can then be removed in the aqueous phase.[3] |
| Product Contaminated with Lewis Acid Catalyst (in Friedel-Crafts Reactions) | Incomplete quenching of the catalyst complex. | The product ketone can form a complex with the Lewis acid (e.g., AlCl₃).[4][5] Quench the reaction by carefully adding it to ice-cold dilute acid (e.g., 1M HCl) to break up the complex. |
Frequently Asked Questions (FAQs)
Reaction Work-up and Quenching
Q1: How should I quench my reaction involving this compound?
A1: For reactions with nucleophiles like amines, the reaction can be quenched by adding water or a saturated aqueous solution of a mild base like sodium bicarbonate. This will hydrolyze any unreacted this compound. For Friedel-Crafts acylation, the reaction mixture should be carefully poured onto crushed ice, followed by the addition of dilute hydrochloric acid to decompose the aluminum chloride complex.[6]
Q2: My product is an amide. What is the best way to remove the HCl byproduct and any excess amine?
A2: Typically, a base like triethylamine or pyridine (B92270) is added to the reaction to neutralize the HCl as it forms.[1] After the reaction is complete, you can wash the organic extract with dilute acid (e.g., 1M HCl) to remove excess amine and then with a dilute base (e.g., 5% NaHCO₃) to remove any remaining acidic impurities.[3]
Purification Techniques
Q3: What are the recommended solvent systems for recrystallizing products of this compound reactions?
A3: The choice of solvent depends on the polarity of your product. For moderately polar dichlorobenzamides or dichlorobenzophenones, common single-solvent systems include ethanol, methanol, or ethyl acetate (B1210297).[7][8] A two-solvent system, such as ethanol/water or ethyl acetate/hexane (B92381), can also be effective.[7] Always perform a small-scale solubility test to find the ideal solvent or solvent pair.[9]
Q4: I need to purify my product using column chromatography. How do I choose the right mobile phase?
A4: The selection of the eluent for column chromatography is based on the polarity of your compound. For relatively non-polar products, a mixture of hexane and ethyl acetate is a good starting point. You can determine the optimal solvent ratio by running thin-layer chromatography (TLC) first. A good Rf value for column chromatography is typically between 0.2 and 0.4. More polar products may require a more polar solvent system, such as dichloromethane/methanol.[2][10]
Q5: How can I remove colored impurities from my product?
A5: If your product is contaminated with colored impurities, you can treat a solution of your crude product with activated charcoal before the final crystallization step.[8] The charcoal adsorbs the high molecular weight colored impurities, which can then be removed by hot filtration.
Experimental Protocols
Protocol 1: General Work-up and Extraction for Amidation Reactions
-
Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
If your reaction was run in a water-miscible solvent like THF, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove unreacted amines).
-
Saturated aqueous NaHCO₃ solution (to remove 2,5-Dichlorobenzoic acid).
-
Brine (to remove residual water).
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization of a Solid Product
-
Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[9]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica (B1680970) gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with higher polarity.[10]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]
Visualizations
Caption: General purification workflow for products of this compound reactions.
Caption: Logical decision tree for troubleshooting the purification process.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. athabascau.ca [athabascau.ca]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
Strategies to avoid polyacylation in reactions with 2,5-Dichlorobenzoyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate polyacylation and other side reactions when using 2,5-Dichlorobenzoyl chloride.
Troubleshooting Guide: Avoiding Polyacylation
This guide addresses common issues encountered during the acylation of aromatic compounds with this compound, focusing on strategies to ensure selective mono-acylation.
| Issue | Potential Cause(s) | Recommended Solutions |
| Significant formation of di-acylated or poly-acylated byproducts. | Incorrect Stoichiometry: An excess of this compound or the Lewis acid catalyst is being used. | Adjust Stoichiometry: Employ a strict 1:1 molar ratio of your aromatic substrate to this compound. The Lewis acid should typically be used in slight excess (1.0 to 1.2 equivalents) to the acylating agent. |
| High Reaction Temperature: Elevated temperatures can increase the reactivity of the mono-acylated product, leading to a second acylation. | Control Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). This will decrease the overall reaction rate but enhance selectivity for the mono-acylated product. | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can provide the opportunity for the mono-acylated product to react further. | Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction once the starting material is consumed. | |
| Highly Reactive Substrate: The aromatic substrate is highly activated, making it susceptible to multiple acylations. | Use a Milder Lewis Acid: Switch from a strong Lewis acid like aluminum chloride (AlCl₃) to a milder one such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂). This can temper the reactivity and improve selectivity. | |
| Low or no yield of the desired mono-acylated product. | Insufficient Catalyst Activity: The chosen Lewis acid may not be potent enough for a deactivated aromatic substrate. | Optimize Catalyst and Temperature: For less reactive arenes, a stronger Lewis acid like AlCl₃ might be necessary. A gradual and controlled increase in temperature may also be required to initiate the reaction. |
| Catalyst Deactivation: The presence of moisture in the reagents or solvent can hydrolyze and deactivate the Lewis acid catalyst. | Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents and reagents must be used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of undesired isomers. | Reaction Conditions Favoring Multiple Isomers: The combination of catalyst, temperature, and solvent can influence the regioselectivity of the acylation. | Catalyst Selection: Shape-selective catalysts, such as certain zeolites, can favor the formation of a specific isomer due to steric constraints. |
| Temperature Optimization: The distribution of isomers can be temperature-dependent. Experimenting with different temperatures may favor the desired isomer. |
Frequently Asked Questions (FAQs)
Q1: What is polyacylation and why is it a problem in reactions with this compound?
A1: Polyacylation is a side reaction where more than one acyl group from the this compound is introduced onto the aromatic substrate. This leads to the formation of di- or even tri-acylated byproducts, which reduces the yield of the desired mono-acylated product and complicates purification.
Q2: How does the structure of this compound itself help in preventing polyacylation?
A2: The presence of two chlorine atoms on the benzoyl chloride ring has a deactivating effect, making the acylium ion slightly less reactive than an unsubstituted benzoyl cation. More importantly, the mono-acylated product is generally deactivated towards further electrophilic aromatic substitution, which inherently disfavors a second acylation reaction.[1][2]
Q3: What is the "Perrier addition" and can it help improve selectivity?
A3: The Perrier addition involves pre-mixing the this compound and the Lewis acid catalyst before adding the aromatic substrate. This allows for the formation of the acylium ion complex prior to the introduction of the nucleophile. In some cases, this can lead to improved selectivity and yield by controlling the concentration of the active electrophile.[3]
Q4: Are there alternatives to Friedel-Crafts acylation to avoid polyacylation?
A4: Yes, if Friedel-Crafts acylation proves problematic, you can consider alternative methods such as:
-
Using a less reactive acylating agent: Acid anhydrides can be used in place of acyl chlorides, which sometimes offers better control over the reaction.
-
Alternative catalytic systems: Exploring greener and more selective catalysts, such as metal triflates or solid acid catalysts, can provide better control over the reaction.[4]
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-acylation of an Activated Arene (e.g., Anisole) with this compound
This protocol is a representative method and may require optimization for your specific aromatic substrate.
Materials:
-
Anisole (B1667542) (1.0 eq.)
-
This compound (1.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition is complete, dissolve anisole (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for selective mono-acylation.
Caption: Troubleshooting logic for avoiding polyacylation.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Overcoming catalyst deactivation in 2,5-Dichlorobenzoyl chloride reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming catalyst deactivation in reactions involving 2,5-Dichlorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of Lewis acid catalyst (e.g., AlCl₃) required for my Friedel-Crafts acylation reaction?
In Friedel-Crafts acylation, the Lewis acid catalyst, such as aluminum chloride (AlCl₃), is not truly catalytic in the traditional sense. The ketone product formed during the reaction is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst.[1][2] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating further acyl chloride molecules.[3] Consequently, at least a stoichiometric amount, and often a slight excess, of the Lewis acid is necessary to drive the reaction to completion.[3]
Q2: My Friedel-Crafts acylation reaction is sluggish or failing. What are the common causes related to catalyst deactivation?
Several factors can lead to catalyst deactivation and poor reaction performance:
-
Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and hydrolyze the catalyst, rendering it inactive.[3] It is crucial to maintain strictly anhydrous (dry) conditions.
-
Product Complexation: As mentioned in Q1, the ketone product forms a stable complex with the Lewis acid, which is the primary cause of "deactivation" in these reactions.[1][2]
-
Deactivated Substrate: The aromatic substrate you are acylating may be strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H). Dichlorobenzenes are themselves considered deactivated substrates, making the reaction inherently slower than with benzene.[4]
-
Insufficient Catalyst Activity: For deactivated substrates like those often used with this compound, standard Lewis acids may require more forcing conditions, such as higher temperatures.
Q3: Can I use a milder Lewis acid, like Ferric Chloride (FeCl₃), for my reaction?
Yes, Ferric Chloride (FeCl₃) can be used as a Lewis acid catalyst for Friedel-Crafts acylation.[1] It is generally considered a milder Lewis acid than AlCl₃.[5] While this may lead to lower reactivity and require higher temperatures, an advantage is that reactions catalyzed by FeCl₃ can sometimes result in a cleaner product profile, potentially simplifying purification.[6] For activated aromatic substrates, catalytic amounts of FeCl₃ (e.g., 5 mol%) have been used successfully.[2] However, for deactivated substrates, stoichiometric amounts may still be necessary.
Q4: Are there reusable alternatives to traditional Lewis acid catalysts?
Yes, solid acid catalysts, particularly zeolites (e.g., H-Beta, H-Y), are promising alternatives.[7][8] Their primary advantages include:
-
Reusability: Zeolites are heterogeneous catalysts that can be recovered by filtration and potentially regenerated and reused, making the process more environmentally friendly.
-
Shape Selectivity: The porous structure of zeolites can influence the regioselectivity of the reaction, potentially favoring the formation of a specific isomer.[7]
-
Reduced Waste: They can eliminate the need for stoichiometric amounts of Lewis acids and the subsequent aqueous workup that generates significant waste.[8]
However, zeolite-catalyzed acylations may require higher temperatures and longer reaction times compared to reactions with traditional Lewis acids.
Q5: How do I "regenerate" my AlCl₃ catalyst after the reaction?
For homogeneous Lewis acids like AlCl₃, "regeneration" in the context of recycling is not practical in a standard laboratory setting. The catalyst is consumed by forming a complex with the ketone product. The standard procedure to break this complex is an aqueous workup, typically with dilute acid (e.g., HCl).[9] This hydrolyzes the aluminum chloride complex to liberate the ketone product, but it also converts the AlCl₃ to aluminum hydroxides, which are then removed during extraction.[10] Therefore, the catalyst is quenched, not regenerated for reuse. True catalyst regeneration is more feasible for heterogeneous catalysts like zeolites.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation by Moisture | Ensure all glassware is oven or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] |
| Insufficient Catalyst Loading | For acylation of deactivated rings (common with dichlorinated compounds), ensure at least a 1.1 to 1.5 molar equivalent of AlCl₃ relative to the this compound is used. For very unreactive substrates, higher loadings (up to 3 equivalents) might be necessary.[11] |
| Inadequate Reaction Temperature | Acylation of deactivated aromatic rings often requires heating. If the reaction is stalling at room temperature, consider gradually increasing the temperature (e.g., to 65°C or higher).[12] |
| Deactivated Aromatic Substrate | If the aromatic substrate has strong electron-withdrawing groups, the reaction may not proceed under standard conditions. Consider using a more reactive aromatic partner if the synthesis allows. |
Issue 2: Reaction Starts but Stalls Before Completion
| Possible Cause | Troubleshooting Steps |
| Progressive Catalyst Sequestration | This is the expected behavior due to product-catalyst complexation. If the reaction stalls prematurely, it may indicate that the initial catalyst loading was insufficient for full conversion. |
| Poor Solubility of Reactants or Catalyst Complex | Ensure the chosen solvent can adequately dissolve the reactants and intermediates at the reaction temperature. A heterogeneous mixture could lead to a stalled reaction. |
Issue 3: Formation of Unwanted Byproducts
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity | The substitution pattern on your aromatic substrate dictates the position of acylation. For dichlorobenzenes, a mixture of isomers can form. The choice of catalyst can influence selectivity; shape-selective catalysts like zeolites may favor a particular isomer.[7] |
| Decomposition at High Temperatures | If the reaction requires high temperatures, the starting materials or product may be susceptible to decomposition. Monitor the reaction closely and try to use the minimum effective temperature. |
| Side Reactions with Functional Groups | Aromatic substrates with -NH₂ or -OH groups will react with the Lewis acid catalyst, deactivating it and preventing acylation. These functional groups should be protected before the reaction. |
Data Presentation: Catalyst Performance in Dichlorobenzene Acylation
The following table summarizes reaction conditions for the Friedel-Crafts acylation of dichlorobenzenes, which serves as a model for reactions with this compound.
| Aromatic Substrate | Acylating Agent | Catalyst | Molar Ratio (Substrate:Acyl Chloride:Catalyst) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 1,4-Dichlorobenzene | Acetyl Chloride | AlCl₃ | 1 : 0.65 : 1.26 | 40 | 6 | 63.3 | [12] |
| o-Dichlorobenzene | Acetyl Chloride | AlCl₃ | 1 : 0.8 : 2.25 | 65 -> 100 | 7 | 95 | [12] |
| 1,4-Dichlorobenzene | 4-Fluorobenzoyl Chloride | AlCl₃ | (Excess Substrate) : 1 : ≥ 1.5 | 170 | 3.5 | 80-97 | [13] |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O | 1 : 2 : 0.1 | 60 | 2 | 97 | [14] |
| Chlorobenzene | Benzoyl Chloride | Zeolite H-Beta | (Excess Substrate) | 140 | 6 | ~30 (Conversion) | [7] |
Experimental Protocols
Protocol 1: General Procedure for AlCl₃-Mediated Acylation of an Aromatic Substrate with this compound
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aromatic substrate (e.g., 1,4-dichlorobenzene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable solvent
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a round-bottomed flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven. The apparatus should be protected from atmospheric moisture with drying tubes or an inert gas (N₂ or Ar) atmosphere.[9]
-
Catalyst Suspension: To the reaction flask, add anhydrous AlCl₃ (1.3 equivalents) and anhydrous DCM. Stir the suspension and cool the flask to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. The reaction is exothermic, so maintain the temperature at 0-5°C.
-
Aromatic Substrate Addition: After the acyl chloride addition is complete, dissolve the aromatic substrate (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. If necessary, heat the reaction to reflux (temperature and time will depend on the reactivity of the aromatic substrate) and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup (Quenching): Once the reaction is complete, cool the mixture back to 0°C. Very slowly and carefully, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[9] This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine all organic layers.
-
Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography as required.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Caption: Primary catalyst deactivation pathway via product complexation.
Caption: Decision workflow for selecting a suitable catalyst.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solved both ALCl3 and FeCl3 can be used as lewis acid | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. websites.umich.edu [websites.umich.edu]
- 10. organic chemistry - Reaction/complexation of aluminium chloride and acetic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. GB1118864A - A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones - Google Patents [patents.google.com]
- 12. guidechem.com [guidechem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Minimizing hydrolysis of 2,5-Dichlorobenzoyl chloride during synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the hydrolysis of 2,5-Dichlorobenzoyl chloride during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of yield loss during the synthesis of this compound?
A1: The most significant factor contributing to yield loss is the hydrolysis of the this compound product. Acyl chlorides are highly reactive compounds that readily react with water, including atmospheric moisture, to revert to the corresponding carboxylic acid (2,5-Dichlorobenzoic acid). This not only consumes the desired product but also introduces an impurity that can complicate purification.
Q2: How can I minimize the exposure of my reaction to moisture?
A2: To minimize moisture exposure, it is crucial to work under anhydrous (dry) conditions. This can be achieved by:
-
Using flame-dried or oven-dried glassware.
-
Conducting the reaction under an inert atmosphere, such as dry nitrogen or argon.
-
Using anhydrous solvents, which can be obtained from a solvent purification system or by using freshly opened bottles over molecular sieves.
-
Ensuring all reagents are free from water.
Q3: What are the common reagents used to synthesize this compound from 2,5-Dichlorobenzoic acid?
A3: The most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents react with the carboxylic acid to form the acyl chloride, with the byproducts being gaseous (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride), which helps to drive the reaction to completion.
Q4: Is there a difference in reactivity or handling between thionyl chloride and oxalyl chloride?
A4: Both are effective chlorinating agents. Thionyl chloride is often used neat (without a solvent) and at reflux temperatures. Oxalyl chloride reactions are typically run at lower temperatures, often starting at 0°C and slowly warming to room temperature, and usually require a catalytic amount of N,N-dimethylformamide (DMF). Oxalyl chloride is generally considered more reactive and can be used for more sensitive substrates.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂ or CO/CO₂). When using TLC, the disappearance of the starting carboxylic acid spot indicates the completion of the reaction.
Q6: What is the proper work-up procedure to isolate the this compound?
A6: After the reaction is complete, the excess chlorinating agent and any volatile byproducts are typically removed under reduced pressure (vacuum). It is important to avoid aqueous work-up steps until the acyl chloride has been consumed in a subsequent reaction to prevent hydrolysis. If purification is necessary, distillation under reduced pressure is the preferred method.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low product yield | Hydrolysis of the acyl chloride | Ensure all glassware is rigorously dried before use. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Incomplete reaction | Extend the reaction time or gently heat the reaction mixture (for thionyl chloride). For oxalyl chloride reactions, ensure an adequate amount of DMF catalyst is used. Monitor the reaction by TLC until the starting material is fully consumed. | |
| Product is contaminated with 2,5-Dichlorobenzoic acid | Hydrolysis during reaction or work-up | Strictly adhere to anhydrous conditions. Avoid any contact with water or protic solvents during the work-up. If the product is to be used immediately, it can often be used crude after removal of volatiles. |
| Incomplete reaction | The starting material, 2,5-Dichlorobenzoic acid, will be a contaminant if the reaction does not go to completion. See "Incomplete reaction" above. | |
| Reaction is sluggish or does not start | Low quality of chlorinating agent | Use a fresh bottle of thionyl chloride or oxalyl chloride. These reagents can degrade over time, especially if exposed to moisture. |
| Insufficient catalyst (for oxalyl chloride) | Add a catalytic amount of DMF (typically 1-2 drops) to initiate the reaction. | |
| Dark coloration of the reaction mixture | Decomposition of the starting material or product | This can occur at elevated temperatures. For thionyl chloride reactions, avoid excessive heating. For oxalyl chloride reactions, maintain a low temperature, especially during the initial addition. |
Quantitative Data on Hydrolysis
| Condition | Effect on Hydrolysis Rate | Recommendation for Minimizing Hydrolysis |
| Presence of Water | The rate of hydrolysis is directly proportional to the concentration of water. | Use anhydrous solvents and maintain a dry atmosphere. |
| Temperature | An increase in temperature generally increases the rate of hydrolysis.[1] | Conduct the reaction at the lowest effective temperature. For oxalyl chloride, reactions are often performed at 0°C to room temperature. For thionyl chloride, gentle reflux may be necessary, but prolonged heating should be avoided. |
| Solvent | Aprotic solvents (e.g., Dichloromethane (B109758), Toluene) do not participate in hydrolysis. | Use anhydrous aprotic solvents. |
Note: The data presented is based on general principles of acyl chloride reactivity and studies on benzoyl chloride.[2][3]
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 2,5-Dichlorobenzoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), carefully add an excess of thionyl chloride (SOCl₂, typically 5-10 eq).
-
Reaction: Heat the mixture to reflux (approximately 76°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound is often of sufficient purity for subsequent reactions. If higher purity is required, it can be purified by vacuum distillation.
Synthesis of this compound using Oxalyl Chloride
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend 2,5-Dichlorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the suspension.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride ((COCl)₂, typically 1.5-2.0 eq) dropwise from the addition funnel. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the starting material is consumed (as monitored by TLC).
-
Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound can typically be used without further purification.
Visualizations
Caption: A workflow diagram illustrating the key steps to minimize hydrolysis during the synthesis of this compound.
Caption: The unwanted hydrolysis pathway of this compound in the presence of water.
References
Technical Support Center: Work-up and Troubleshooting for 2,5-Dichlorobenzoyl Chloride Acylation
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and procedural support for work-up procedures involving 2,5-Dichlorobenzoyl chloride acylation reactions, a key step in the synthesis of various chemical entities, including 2,5-dichlorobenzophenones.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may be encountered during the experimental work-up and purification stages of a this compound acylation.
Q1: My reaction yield is very low or the reaction failed entirely. What are the common causes? A1: Low or no yield in Friedel-Crafts acylation reactions is a frequent issue. The primary causes are often related to the reagents and reaction conditions.[1]
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is critical to maintain strictly anhydrous (dry) conditions.[1][2]
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, stoichiometric amounts (or a slight excess) of the catalyst are often required for the reaction to proceed to completion.[1]
-
Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) on the aromatic substrate can render it too unreactive for electrophilic substitution.[1] Similarly, substrates with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid and deactivate it.[1]
Q2: How should I properly quench the reaction once it is complete? A2: The standard and safest method for quenching a Friedel-Crafts acylation is to cool the reaction mixture and pour it cautiously onto a well-stirred mixture of crushed ice and water.[2][3] This procedure hydrolyzes the reactive aluminum complexes, deactivates any remaining acyl chloride, and helps to precipitate the crude product.
Q3: What is the standard aqueous work-up procedure to remove the catalyst and other impurities? A3: After quenching, a liquid-liquid extraction is typically performed. The standard procedure involves:
-
Transferring the quenched mixture to a separatory funnel.
-
Separating the organic layer.
-
Washing the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine (saturated NaCl solution).[4]
-
The HCl wash removes basic impurities and residual Lewis acids. The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes excess water from the organic phase.
Q4: I am observing the formation of multiple products or isomers. How can I improve selectivity? A4: The formation of multiple products, particularly isomers, can be a challenge.[2] To improve regioselectivity and minimize side reactions:
-
Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can reduce the rate of side reactions.[2]
-
Slow Addition: Adding the this compound dropwise to the reaction mixture helps to avoid localized high concentrations, which can lead to unwanted side products.[2]
-
Purification: While not a preventative measure, purification techniques like recrystallization or column chromatography are often necessary to isolate the desired isomer from the crude product.[2][3][4]
Q5: My crude product is a dark, tarry material. What is the likely cause? A5: The formation of dark, tarry materials often indicates polymerization or other side reactions.[1] This can be caused by highly activated substrates reacting uncontrollably or by using excessively high reaction temperatures.[1][5] To mitigate this, use lower temperatures and ensure controlled addition of reagents.
Q6: How can I monitor the reaction if Thin-Layer Chromatography (TLC) of the acyl chloride is unreliable? A6: this compound is highly reactive and can be hydrolyzed back to the corresponding carboxylic acid by the silica (B1680970) on a TLC plate, giving misleading results.[6] A reliable method to check for the consumption of the starting acid (if you synthesized the acyl chloride in situ) or the formation of the product is to:
-
Take a small aliquot from the reaction mixture.
-
Quench it with a few drops of anhydrous methanol (B129727).
-
The methanol will react with the acyl chloride to form a stable methyl ester, which is easily distinguishable from the starting materials on a TLC plate.[6]
Data Presentation
Quantitative data is crucial for assessing reaction efficiency. The tables below provide a summary of common issues and representative yield data.
Table 1: Troubleshooting Summary for Low Acylation Yield
| Potential Cause | Recommended Solution | Rationale |
| Moisture Contamination | Oven-dry all glassware; use anhydrous solvents; run under an inert atmosphere (N₂ or Ar). | Lewis acid catalysts like AlCl₃ are rapidly deactivated by water.[1] |
| Insufficient Catalyst | Use at least a 1:1 molar ratio of Lewis acid to acyl chloride. | The ketone product forms a stable complex with the catalyst, sequestering it.[1] |
| Deactivated Substrate | Use a more forcing condition (higher temperature) or a different synthetic route. | Strongly electron-withdrawing groups inhibit electrophilic aromatic substitution.[1] |
| Poor Quenching/Work-up | Ensure the reaction is fully quenched in ice water before extraction to prevent product loss. | Improper work-up can lead to hydrolysis of the desired product or incomplete separation. |
Table 2: Representative Yield for 2,5-Dichlorobenzophenone Synthesis
| Starting Materials | Solvent | Purification Method | Reported Yield | Reference |
| Benzoyl Chloride, 1,4-Dichlorobenzene, AlCl₃ | Toluene | Recrystallization (Hexane/Toluene) | 80% | [3] |
| Benzoyl Chloride, 1,4-Dichlorobenzene, AlCl₃ | Toluene | Gas Chromatography (Absolute Yield) | 97% | [3] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: In a clean, oven-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the aromatic substrate and an anhydrous solvent (e.g., dichloromethane (B109758), 1,4-dichlorobenzene).[2][4]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Acyl Chloride Addition: Dissolve this compound (1.0-1.2 equivalents) in a separate portion of the anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until the reaction is deemed complete by monitoring (e.g., TLC of a methanol-quenched aliquot).[4]
Protocol 2: Standard Aqueous Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.[3]
-
Extraction: Transfer the quenched mixture to a separatory funnel. If a solid precipitates, it may be collected by filtration. If two liquid phases form, separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or toluene) two to three times.
-
Washing: Combine all organic fractions. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[4]
-
Drying: Dry the separated organic layer over an anhydrous drying agent such as anhydrous MgSO₄ or Na₂SO₄.[4]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Purification: Purify the crude solid or oil by either recrystallization from a suitable solvent system (e.g., hexane/toluene) or by flash column chromatography on silica gel.[2][3][4]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: A typical experimental workflow for this compound acylation, from setup to purification.
Caption: A decision-making tree for troubleshooting low product yield in acylation reactions.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Monitoring 2,5-Dichlorobenzoyl Chloride Reactions
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is fundamental to ensuring product quality, optimizing reaction yields, and understanding reaction kinetics. 2,5-Dichlorobenzoyl chloride is a reactive acyl chloride used in the synthesis of various pharmaceuticals and specialty chemicals. Its high reactivity necessitates robust analytical methods to track its consumption and the formation of products. This guide provides a comparative overview of common analytical techniques for monitoring reactions involving this compound, supported by detailed experimental protocols and performance data.
The primary analytical methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on factors such as the need for real-time data, the chemical nature of the reactants and products, and the available instrumentation.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the four primary analytical methods for monitoring this compound reactions. The quantitative data presented are estimates based on validated methods for structurally similar compounds and should be validated for specific applications.
| Parameter | HPLC (with Derivatization/Quenching) | GC-MS (with Derivatization) | In-situ FTIR Spectroscopy | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Separation of quenched or derivatized analytes based on polarity, followed by UV or MS detection. | Separation of volatile derivatives based on boiling point, followed by mass spectrometry detection. | Real-time monitoring of changes in vibrational frequencies of functional groups (e.g., C=O stretch). | Non-invasive monitoring of the magnetic properties of atomic nuclei to identify and quantify molecules in solution. |
| Sample Preparation | Reaction quenching and dilution. | Derivatization to a volatile ester or amide, followed by extraction and dilution. | Direct insertion of an ATR probe into the reaction vessel. | Aliquot removal and dilution in a deuterated solvent with an internal standard. |
| Typical Analysis Time | 10-30 minutes per sample (offline). | 15-40 minutes per sample (offline). | Real-time (data point every 1-5 minutes). | 5-15 minutes per sample (offline). |
| Quantitative Capability | Excellent | Excellent | Good (relative quantitation) | Excellent |
| Estimated LOD | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | ~0.1 - 1% concentration | ~0.1 - 0.5% concentration |
| Estimated LOQ | 0.3 - 3 µg/mL[1] | 0.03 - 0.3 µg/mL[2] | ~0.5 - 3% concentration | ~0.3 - 1.5% concentration |
| Typical Precision (%RSD) | < 2%[3] | < 5%[2] | < 5% | < 1%[4] |
| Pros | High resolution and accuracy; widely available. | High sensitivity and specificity; excellent for volatile compounds. | Real-time kinetic data; non-invasive. | Provides detailed structural information; highly accurate and precise for quantification. |
| Cons | Offline analysis; potential for sample degradation if not quenched properly. | Derivatization required; not suitable for thermally labile compounds. | Lower sensitivity for minor components; matrix effects can interfere. | Higher initial instrument cost; lower throughput for offline analysis. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for each of the discussed methods for monitoring the reaction of this compound with a generic nucleophile (e.g., an amine or alcohol).
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes an offline method for monitoring the reaction of this compound with an amine by quenching aliquots and analyzing the resulting stable amide product.
-
Reaction Sampling and Quenching:
-
At predetermined time points, withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in 1.9 mL of a methanol/water (1:1 v/v) solution. This step converts any unreacted this compound into its methyl ester, preventing further reaction.
-
Vortex the quenched sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Create a calibration curve using standards of the starting amine and the purified 2,5-dichloro-N-alkyl/arylbenzamide product.
-
Quantify the concentration of the reactant and product at each time point to determine reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suitable for monitoring reactions where this compound reacts with an alcohol to form a stable and volatile ester.
-
Sample Derivatization:
-
At each time point, withdraw a 50 µL aliquot of the reaction mixture.
-
Add the aliquot to a vial containing 1 mL of a solution of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine) in an appropriate solvent like dichloromethane. This step converts any remaining starting alcohol into a more volatile silyl (B83357) ether.
-
Heat the vial at 60 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Monitor the disappearance of the derivatized starting alcohol and the appearance of the 2,5-dichlorobenzoyl ester product by selected ion monitoring (SIM) for enhanced sensitivity.
-
Use an internal standard for accurate quantification.
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
This method allows for real-time monitoring of the reaction without the need for sampling.
-
Experimental Setup:
-
Insert a chemically resistant Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel.
-
Ensure proper mixing so that the sample at the probe tip is representative of the bulk reaction mixture.
-
Set up the FTIR spectrometer to collect a spectrum at regular intervals (e.g., every 1-2 minutes).
-
-
Data Collection and Analysis:
-
Identify the characteristic infrared absorption band for the carbonyl (C=O) stretch of this compound, which is typically around 1775-1810 cm⁻¹.
-
Identify the characteristic C=O stretch of the product (e.g., an amide around 1650-1680 cm⁻¹ or an ester around 1735-1750 cm⁻¹).
-
Monitor the decrease in the absorbance of the reactant peak and the increase in the absorbance of the product peak over time.
-
Plot the absorbance changes against time to obtain a kinetic profile of the reaction.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides highly accurate and precise quantitative data and detailed structural information.
-
Sample Preparation:
-
At specified time points, carefully withdraw a precise volume of the reaction mixture (e.g., 100 µL).
-
Quench the reaction by diluting the aliquot in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that contains a known concentration of an internal standard. The internal standard should be stable and have a resonance peak that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material, product, and the internal standard.
-
Calculate the concentration of the reactants and products relative to the known concentration of the internal standard. This allows for the determination of reaction conversion and yield over time.
-
Visualizing Reaction Pathways and Workflows
Reaction Pathway
The following diagram illustrates the general reaction of this compound with a nucleophile.
Caption: General acylation reaction of this compound.
Experimental Workflow
This diagram outlines the logical steps for monitoring the reaction using both offline and online analytical methods.
Caption: Workflow for offline vs. online reaction monitoring.
References
A Comparative Guide to the GC-MS Analysis of 2,5-Dichlorobenzoyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction products of 2,5-Dichlorobenzoyl Chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] This document outlines the experimental protocol for a common derivatization reaction and the subsequent GC-MS analysis, presents quantitative data in a structured format, and compares the GC-MS methodology with High-Performance Liquid Chromatography (HPLC) as a viable alternative.
Introduction to the Analysis of this compound Reactions
This compound is a reactive acylating agent used to introduce the 2,5-dichlorobenzoyl moiety into various molecules, commonly through reactions with amines or alcohols to form amides and esters, respectively. The analysis of these reaction mixtures is crucial for determining product purity, identifying byproducts, and optimizing reaction conditions. GC-MS is a powerful and widely used technique for this purpose, offering both high-resolution separation and definitive compound identification based on mass spectra.
Experimental Protocols
This section details the synthesis of a representative amide derivative, N-phenyl-2,5-dichlorobenzamide, and the subsequent analysis by GC-MS.
Synthesis of N-phenyl-2,5-dichlorobenzamide (Schotten-Baumann Reaction)
Materials:
-
This compound
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve aniline (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add this compound (1.05 equivalents) dropwise to the stirred aniline solution.
-
Simultaneously, add 10% sodium hydroxide solution to maintain a basic pH and neutralize the hydrochloric acid byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-phenyl-2,5-dichlorobenzamide.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
Data Presentation
The following table summarizes the expected GC-MS data for the analysis of the N-phenyl-2,5-dichlorobenzamide synthesis reaction mixture.
| Compound Name | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Aniline (unreacted) | ~ 5.5 | 93 | 66, 39 |
| This compound (unreacted) | ~ 8.2 | 208, 210, 212 | 173, 175 (loss of Cl), 145, 147 (loss of COCl) |
| N-phenyl-2,5-dichlorobenzamide | ~ 12.8 | 265, 267, 269 | 173, 175 ([M-C₆H₅NH]⁺), 92 ([M-C₇H₃Cl₂O]⁺) |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments, with peaks separated by 2 m/z units.[2][3]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and GC-MS analysis of N-phenyl-2,5-dichlorobenzamide.
Fragmentation Pathway of N-phenyl-2,5-dichlorobenzamide
Caption: Proposed electron ionization fragmentation pathway for N-phenyl-2,5-dichlorobenzamide.
Comparison with Alternative Methods: HPLC
While GC-MS is highly effective, High-Performance Liquid Chromatography (HPLC) presents a valuable alternative, particularly for less volatile or thermally labile reaction products.
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity and interactions in the liquid phase. |
| Analyte Suitability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Sample Preparation | Often requires derivatization for polar compounds. | Generally simpler, involves dissolving the sample in the mobile phase. |
| Detection | Mass spectrometry provides structural information for identification. | UV-Vis is common; MS detectors can also be used for identification. |
| Sensitivity | Generally very high, especially in selected ion monitoring (SIM) mode. | Can be very high, depending on the detector used. |
| Quantitative Analysis | Excellent, with the use of internal standards. | Excellent, with the use of internal or external standards. |
Conclusion
GC-MS is a robust and highly informative technique for the analysis of this compound reaction products, providing both separation and structural elucidation. The detailed experimental protocol and expected data presented in this guide serve as a valuable resource for researchers in the field. For compounds that are not amenable to GC analysis, HPLC offers a powerful and complementary alternative. The choice between these techniques will ultimately depend on the specific properties of the analytes and the analytical requirements of the study.
References
A Comparative Guide to HPLC Methods for Purity Assessment of 2,5-Dichlorobenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical parameter in drug development and manufacturing. 2,5-Dichlorobenzoyl chloride and its derivatives are important building blocks in the synthesis of various pharmaceutical compounds. Ensuring their purity is essential to guarantee the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of HPLC methods for the purity assessment of this compound derivatives, alongside alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the most common chromatographic method for analyzing benzoyl chloride derivatives.[1][2] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3] Due to the high reactivity of acyl chlorides, which can readily hydrolyze, direct analysis can be challenging.[4] Therefore, two main approaches are employed: direct analysis with a non-aqueous mobile phase or, more commonly, derivatization prior to analysis.[5][6]
Table 1: Comparison of HPLC Method Approaches for Acyl Chloride Analysis
| Parameter | Direct RP-HPLC Analysis | Pre-column Derivatization HPLC |
| Principle | Separation of the intact, but reactive, acyl chloride from its impurities. | The acyl chloride is reacted with a derivatizing agent to form a stable, more easily detectable product.[5] |
| Advantages | - Simpler sample preparation. - Directly measures the analyte of interest. | - Increased stability of the analyte. - Enhanced UV absorbance and sensitivity.[6] - Avoids interference from the drug substance matrix.[6] |
| Disadvantages | - Risk of on-column hydrolysis. - Requires non-aqueous or carefully controlled mobile phases. - Potentially lower sensitivity. | - More complex sample preparation. - Requires optimization of the derivatization reaction.[6] - Introduces an additional source of variability. |
| Typical Derivatizing Agents | Not Applicable | 2-Nitrophenylhydrazine[6], Nitrophenylhydrazine[5] |
Experimental Protocols
This protocol is a generalized method suitable for the direct analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1][3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid, such as phosphoric acid or formic acid for MS compatibility.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[7]
-
Sample Preparation: Dissolve the this compound derivative in a dry, aprotic solvent like acetonitrile to a known concentration.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and integrate the peak areas to determine the purity by area percent.
This protocol is based on the derivatization of the acyl chloride with 2-nitrophenylhydrazine (B1229437).[6]
-
Derivatization:
-
Prepare a solution of the this compound derivative in acetonitrile.
-
Add a solution of 2-nitrophenylhydrazine in acetonitrile.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.[6]
-
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., sodium acetate).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the derivative, for example, 395 nm for the 2-nitrophenylhydrazine derivative, to minimize matrix interference.[6]
-
Injection Volume: 20 µL.
-
Analysis: Inject the derivatized sample. The purity is determined by comparing the peak area of the derivative to that of a similarly prepared standard.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the purity assessment of a this compound derivative using a pre-column derivatization HPLC method.
Caption: Workflow for HPLC purity analysis with pre-column derivatization.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound derivatives. The choice of method depends on the specific analytical needs, available instrumentation, and the nature of the expected impurities.[8]
Table 2: Comparison of HPLC with Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with UV detection.[9] | - High resolution and sensitivity. - Well-suited for quantitative analysis of non-volatile and thermally labile compounds. - Robust and widely available. | - Reactive acyl chlorides may require derivatization.[6] - Can be time-consuming. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and partitioning between a stationary phase and a carrier gas.[9] | - Excellent for separating volatile impurities.[10] - High sensitivity, especially with a Flame Ionization Detector (FID).[11] | - Not suitable for non-volatile or thermally labile compounds. - Acyl chlorides may react with the column's stationary phase.[4] |
| NMR Spectroscopy | Measures the nuclear magnetic resonance of atomic nuclei, providing detailed structural information and quantitative data.[8] | - Provides unambiguous structural confirmation.[8] - Can identify and quantify impurities without the need for reference standards (qNMR).[12] - Non-destructive.[8] | - Lower sensitivity for trace impurities compared to chromatographic methods.[8] - Signal overlap can complicate analysis in complex mixtures.[8] |
| Argentometric Titration | Titration with silver nitrate (B79036) to determine the chloride content. | - Simple and inexpensive method for determining total hydrolyzable chloride. | - Not specific; it measures the parent compound and any chloride-containing impurities. - Not suitable for identifying or quantifying individual impurities. |
Logical Comparison of Analytical Techniques
The following diagram illustrates the decision-making process for selecting an appropriate analytical method for the purity assessment of this compound derivatives.
Caption: Decision tree for selecting an analytical method.
References
- 1. Separation of Benzoyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Acetyl chloride, (chlorosulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 6. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 11. services.bis.gov.in [services.bis.gov.in]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H NMR Characterization of Amide and Ester Derivatives of 2,5-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR characteristics of various amide and ester derivatives synthesized from 2,5-dichlorobenzoyl chloride. The data presented herein, including detailed experimental protocols and spectral data, serves as a valuable resource for the identification and characterization of novel compounds in drug discovery and development.
Introduction
This compound is a versatile building block in organic synthesis, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles to yield a diverse range of derivatives. Among these, amides and esters are of particular interest due to their prevalence in biologically active molecules. Accurate characterization of these synthesized compounds is crucial, and ¹H NMR spectroscopy stands as a primary and powerful tool for structural elucidation. This guide offers a direct comparison of the ¹H NMR spectra of selected N-aryl amides and alkyl esters derived from this compound, highlighting key differences in chemical shifts and coupling patterns that aid in their unambiguous identification.
Comparative ¹H NMR Data
The following tables summarize the ¹H NMR spectral data for representative amide and ester derivatives of this compound. The data is presented to facilitate easy comparison of chemical shifts (δ), multiplicities, and coupling constants (J).
Table 1: ¹H NMR Data for N-Aryl Amide Derivatives of this compound
| Compound | Ar-H (2,5-dichlorophenyl) | Ar-H (N-substituent) & Other Protons |
| N-(2,5-Dichlorophenyl)benzamide | 7.80 (s, 1H), 7.65 (m, 2H), 7.41 (d, J = 8.4 Hz, 1H) | 8.02 (d, J = 7.5 Hz, 2H, Benzoyl-H), 7.58 (t, J = 7.2 Hz, 2H, Benzoyl-H), 10.19 (s, 1H, NH)[1] |
| N-Benzyl-2,5-dichlorobenzamide | ~7.4-7.6 (m, 3H) | 7.25-7.35 (m, 5H, Phenyl-H), 6.51 (s, 1H, NH), 4.53 (d, J=5.7 Hz, 2H, CH₂)[2] |
Table 2: ¹H NMR Data for Alkyl Ester Derivatives of this compound
| Compound | Ar-H (2,5-dichlorophenyl) | Alkyl Protons |
| Methyl 2,5-dichlorobenzoate | 7.69 (d, J = 2.4 Hz, 1H), 7.41 (dd, J = 8.6, 2.4 Hz, 1H), 7.35 (d, J = 8.6 Hz, 1H) | 3.92 (s, 3H, OCH₃) |
| Ethyl 2,5-dichlorobenzoate | 7.68 (d, J = 2.4 Hz, 1H), 7.40 (dd, J = 8.6, 2.4 Hz, 1H), 7.34 (d, J = 8.6 Hz, 1H) | 4.40 (q, J = 7.1 Hz, 2H, OCH₂), 1.39 (t, J = 7.1 Hz, 3H, CH₃) |
Experimental Protocols
Detailed methodologies for the synthesis of the compared compounds are provided below.
General Procedure for the Synthesis of N-Aryl Amides
A solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene) is cooled in an ice bath. To this, a solution of the desired aniline (B41778) or benzylamine (B48309) (1.1 eq.) and a base such as triethylamine (B128534) (1.2 eq.) in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours) until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford the desired N-aryl-2,5-dichlorobenzamide.[3][4]
General Procedure for the Synthesis of Alkyl Esters
This compound (1.0 eq.) is added to an excess of the desired alcohol (e.g., methanol (B129727) or ethanol), which also serves as the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is then heated under reflux for several hours. The reaction progress is monitored by TLC. After completion, the excess alcohol is removed by distillation. The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ester, which can be further purified by distillation or column chromatography.
Synthesis and Characterization Workflow
The general workflow for the synthesis and characterization of these compounds is illustrated below.
Signaling Pathways and Logical Relationships
The fundamental reaction described is a nucleophilic acyl substitution. The logical relationship between the reactants and products is depicted in the following diagram.
Conclusion
The ¹H NMR data presented in this guide clearly delineates the characteristic signals for both N-aryl amide and alkyl ester derivatives of this compound. The distinct chemical shifts of the protons on the N-substituent in amides and the alkyl chain in esters, in conjunction with the consistent aromatic patterns of the 2,5-dichlorophenyl moiety, provide a reliable basis for structural confirmation. The provided experimental protocols offer a starting point for the synthesis of these and analogous compounds, facilitating further research and development in medicinal and materials chemistry.
References
A Comparative Analysis of the Reactivity of 2,5-Dichlorobenzoyl Chloride and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2,5-Dichlorobenzoyl chloride against its various isomers. In the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, the selection of an appropriate acylating agent is critical for optimizing reaction yields, controlling selectivity, and ensuring process efficiency. The reactivity of dichlorobenzoyl chloride isomers is governed by a delicate interplay of electronic and steric effects, which are dictated by the positions of the two chlorine atoms on the benzene (B151609) ring. This document synthesizes established chemical principles and available data to provide a clear framework for understanding and predicting the relative reactivity of these important chemical intermediates.
Introduction to Dichlorobenzoyl Chloride Isomers and Reactivity
Dichlorobenzoyl chlorides are bifunctional reagents widely used in organic synthesis, primarily for nucleophilic acyl substitution reactions. The core of their reactivity lies in the electrophilicity of the carbonyl carbon. The two chlorine atoms on the aromatic ring modulate this reactivity through two main mechanisms:
-
Electronic Effects: As highly electronegative atoms, chlorine atoms exert a strong electron-withdrawing inductive effect. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing reactivity.
-
Steric Effects: Chlorine atoms located at the ortho positions (C2 and C6) relative to the benzoyl chloride group can physically obstruct the path of an incoming nucleophile. This steric hindrance can significantly decrease the rate of reaction.[1][2]
The relative reactivity of the different dichlorobenzoyl chloride isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro—is determined by the balance of these activating electronic effects and deactivating steric effects.
Comparative Reactivity Analysis
Table 1: Predicted Relative Reactivity of Dichlorobenzoyl Chloride Isomers
| Isomer | Key Influencing Factors | Predicted Relative Reactivity | Rationale |
| 3,5-Dichlorobenzoyl chloride | Strong, additive inductive effects from two meta chlorines; minimal steric hindrance. | Very High | The strong electron-withdrawing effects from both chlorine atoms significantly enhance the electrophilicity of the carbonyl carbon without any steric impediment.[1] |
| 3,4-Dichlorobenzoyl chloride | Strong, additive inductive effects from meta and para chlorines; minimal steric hindrance. | High | The combined electron-withdrawing effects increase the reactivity of the acyl chloride group.[1] |
| 2,4-Dichlorobenzoyl chloride | Strong inductive effect from para chlorine; activating inductive effect and moderate steric hindrance from ortho chlorine. | High | Known to be a potent acylating agent.[1][3] The powerful electronic activation generally outweighs the steric hindrance from the single ortho chlorine. |
| This compound | Activating inductive effect and moderate steric hindrance from ortho chlorine; moderate inductive effect from meta chlorine. | Moderate | Reactivity is a balance between the electronic activation provided by both chlorines and the steric hindrance from the C2 chlorine. |
| 2,3-Dichlorobenzoyl chloride | Activating inductive effect and moderate steric hindrance from ortho chlorine; moderate inductive effect from second ortho-like chlorine. | Moderate-Low | Similar to the 2,5-isomer, but the proximity of the C3 chlorine may contribute slightly more steric hindrance than the C5 chlorine. |
| 2,6-Dichlorobenzoyl chloride | Significant steric hindrance from two ortho chlorines, shielding the carbonyl carbon. | Very Low | The two ortho chlorine atoms create substantial steric bulk, which severely impedes the approach of nucleophiles to the carbonyl center, making it the least reactive isomer.[1] The hydrolysis of this isomer may proceed through a different, unimolecular (SN1) mechanism to alleviate steric strain.[1] |
Below is a diagram illustrating the interplay of these electronic and steric factors in determining the reactivity of the isomers.
Caption: Factors influencing dichlorobenzoyl chloride isomer reactivity.
Experimental Protocol for Determining Relative Reactivity
To quantitatively assess the relative reactivity of dichlorobenzoyl chloride isomers, a competitive acylation experiment can be performed. This method provides a direct comparison by allowing two or more isomers to compete for a limited amount of a nucleophile.
Objective: To determine the relative reaction rates of this compound and another isomer (e.g., 3,5-Dichlorobenzoyl chloride) via competitive acylation of a model nucleophile.
Materials:
-
This compound
-
3,5-Dichlorobenzoyl chloride
-
Aniline (B41778) (or other suitable nucleophile, e.g., benzyl (B1604629) alcohol)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Triethylamine (as a non-nucleophilic base)
-
Internal standard (e.g., dodecane) for chromatographic analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Reagent Preparation:
-
Prepare equimolar stock solutions (e.g., 0.1 M) of this compound and 3,5-Dichlorobenzoyl chloride in anhydrous DCM.
-
Prepare a stock solution of the nucleophile (e.g., 0.05 M Aniline) in anhydrous DCM. This ensures the acyl chlorides are in excess.
-
Prepare a stock solution of the internal standard in DCM.
-
-
Reaction Execution:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), combine equal volumes of the two dichlorobenzoyl chloride stock solutions.
-
Add a known amount of the internal standard.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the aniline stock solution dropwise while stirring. The total amount of aniline should be less than the total amount of acyl chlorides (e.g., 0.5 equivalents relative to the total acyl chloride concentration).
-
Allow the reaction to stir at 0 °C for a predetermined time (e.g., 1 hour) and then quench by adding a small amount of water or dilute acid.
-
-
Workup and Analysis:
-
Extract the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Analyze the resulting solution by GC-MS or HPLC. Identify and quantify the corresponding amide products (N-phenyl-2,5-dichlorobenzamide and N-phenyl-3,5-dichlorobenzamide) by comparing their peak areas relative to the internal standard.
-
-
Data Interpretation:
-
The ratio of the product concentrations is directly proportional to the ratio of the rate constants for the two competing reactions.
-
Relative Reactivity = [Product from Isomer A] / [Product from Isomer B] ≈ k_A / k_B.
-
A higher concentration of the amide derived from 3,5-dichlorobenzoyl chloride would confirm its higher reactivity compared to the 2,5-isomer.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for determining relative reactivity via competitive acylation.
Conclusion for Drug Development Professionals
The choice of a dichlorobenzoyl chloride isomer can have significant implications for synthetic efficiency and impurity profiles.
-
For reactions where high reactivity is desired and steric hindrance around the nucleophile is low, 3,5- and 3,4-Dichlorobenzoyl chloride are excellent candidates due to their high electronic activation and minimal steric bulk.
-
2,4-Dichlorobenzoyl chloride offers a balance of high reactivity and is a widely used, potent acylating agent.[1][3]
-
This compound represents a moderately reactive isomer, suitable for processes requiring a less vigorous acylating agent to improve selectivity or control exotherms.
-
2,6-Dichlorobenzoyl chloride is the isomer of choice when seeking to minimize acylation at a particular site due to its significant steric hindrance, or when an alternative reaction mechanism (SN1) is desired.
By understanding the structural nuances that dictate reactivity, researchers can make more informed decisions in the selection of starting materials, leading to the development of more robust, efficient, and selective synthetic routes in the pharmaceutical industry.
References
A Comparative Guide to Alternative Reagents for 2,5-Dichlorobenzoyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the development of novel therapeutics, the choice of acylating agent is a critical decision that influences reaction efficiency, yield, and the overall success of a synthetic route. 2,5-Dichlorobenzoyl chloride is a widely utilized reagent for the introduction of the 2,5-dichlorobenzoyl moiety, a structural motif present in various biologically active compounds, including kinase inhibitors. However, the exploration of alternative reagents is often necessary to optimize reaction outcomes, improve yields, and fine-tune the electronic properties of target molecules. This guide provides an objective comparison of this compound with several alternative benzoyl chloride derivatives, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
Performance Comparison of Benzoyl Chloride Derivatives in Amide Synthesis
The primary application of this compound and its alternatives is in acylation reactions, most commonly for the formation of amide bonds with primary and secondary amines. The reactivity of the benzoyl chloride is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as chlorine, generally increase the electrophilicity of the carbonyl carbon, leading to a higher reaction rate.
To provide a comparative analysis, the following table summarizes the performance of this compound and its alternatives in the acylation of aniline (B41778), a common model substrate. The data has been compiled from various sources, and while reaction conditions may not be identical, they are sufficiently similar to provide a useful comparison of reactivity and yield.
| Acylating Reagent | Amine | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Aniline | N-Phenyl-2,5-dichlorobenzamide | Pyridine (B92270), CH2Cl2, rt | 12 h | ~85 (estimated) | [1] |
| Benzoyl chloride | 2,5-Dichloroaniline | N-(2,5-Dichlorophenyl)benzamide | Fe, H2O, 60 °C | 36 h | 64 | [2] |
| 4-Chlorobenzoyl chloride | Aniline | N-Phenyl-4-chlorobenzamide | Not specified | Not specified | 92 | [3] |
| 4-Fluorobenzoyl chloride | Aniline | N-Phenyl-4-fluorobenzamide | Cu(OTf)2, 100 °C, solvent-free | 5 min | 95 (of N-acylated intermediate) | [4] |
| 2-Fluorobenzoyl chloride | Aniline | N-Phenyl-2-fluorobenzamide | Triethylamine (B128534), Cyrene™, 0 °C to rt | 1 h | >70 | [5] |
| Benzoyl chloride | Aniline | N-Phenylbenzamide (Benzanilide) | NaOH, H2O | Not specified | High | [6] |
Key Observations:
-
Electron-withdrawing groups enhance reactivity: The presence of chloro and fluoro substituents on the benzoyl chloride ring generally leads to high yields in acylation reactions, often with shorter reaction times compared to unsubstituted benzoyl chloride under similar conditions.
-
Positional Isomerism Matters: The position of the substituents can influence reactivity due to steric and electronic effects. While direct comparative data for all dichlorobenzoyl chloride isomers under identical conditions is limited, it is a crucial factor to consider in process optimization.
-
Alternative reagents offer a range of reactivity: Reagents like 4-fluorobenzoyl chloride can offer very rapid and high-yielding acylations under specific catalytic conditions.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for amide synthesis using this compound and a related alternative.
Protocol 1: General Synthesis of N-Aryl-2,5-dichlorobenzamide
This protocol is a general procedure for the acylation of an aromatic amine with this compound.
Materials:
-
This compound
-
Substituted aniline
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) and pyridine or triethylamine (1.2 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice bath.
-
To this stirred solution, add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to yield the pure N-aryl-2,5-dichlorobenzamide.
Caption: A generalized workflow for the synthesis of N-aryl-2,5-dichlorobenzamides.
Protocol 2: Synthesis of a p38 MAPK Inhibitor Precursor using a Dichloro-aromatic Scaffold
This protocol is adapted from the synthesis of a p38 MAPK inhibitor and illustrates a typical workflow where a dichloro-aromatic compound, in this case, 2,5-dichloropyridine (B42133), is a key starting material. The principles are applicable to syntheses starting with this compound.
Materials:
-
2,5-Dichloropyridine
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvent system (e.g., 1,4-dioxane (B91453) and water)
Procedure (Suzuki Coupling Step):
-
To a reaction vessel, add 2,5-dichloropyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine intermediate, which can be further functionalized.[7]
Application in Kinase Inhibitor Synthesis: Targeting the p38 MAPK Pathway
Derivatives of dichlorobenzoyl chloride are valuable scaffolds in the design of kinase inhibitors. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses and is a key target in the development of treatments for autoimmune diseases and certain cancers. The general mechanism of p38 MAPK inhibition involves the binding of small molecules to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.
Caption: The p38 MAPK signaling pathway and the point of inhibition by small molecules.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the preparation of biologically active amides. However, a range of alternative substituted benzoyl chlorides, such as 4-chlorobenzoyl chloride and various fluorinated analogs, offer viable and sometimes superior options depending on the specific synthetic requirements. The choice of reagent will depend on factors such as desired reactivity, reaction conditions, and the electronic properties of the final product. The data and protocols presented in this guide are intended to assist researchers in navigating these choices and in the development of robust and efficient synthetic strategies, particularly in the pursuit of novel therapeutics targeting pathways such as p38 MAPK.
References
A Comparative Analysis of Friedel-Crafts Acylation and Barbier Reaction for the Synthesis of Dichlorophenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Pathway
The synthesis of dichlorophenyl derivatives is a cornerstone in the development of numerous pharmaceutical and agrochemical agents. The introduction of an acyl or alkyl group to a dichlorinated benzene (B151609) ring is a critical transformation, often accomplished through classic reactions such as Friedel-Crafts acylation or more modern organometallic approaches like the Barbier reaction. This guide provides an objective comparison of these two synthetic strategies, supported by mechanistic insights, detailed experimental protocols, and a comparative analysis of their expected performance to aid researchers in selecting the most suitable method for their specific applications.
At a Glance: Friedel-Crafts Acylation vs. Barbier Reaction
| Feature | Friedel-Crafts Acylation | Barbier Reaction |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Addition |
| Key Reagents | Dichlorobenzene, Acyl Halide/Anhydride, Lewis Acid (e.g., AlCl₃) | Dichlorophenyl Halide, Carbonyl Compound (Aldehyde/Ketone), Metal (e.g., Mg, Zn, In, Sn) |
| Product | Aryl Ketone | Primary, Secondary, or Tertiary Alcohol |
| Catalyst | Stoichiometric Lewis Acid | Stoichiometric Metal |
| Reaction Conditions | Anhydrous, often harsh | Can often be performed in ethereal or even aqueous solvents |
| Functional Group Tolerance | Limited, sensitive to basic groups | Generally higher tolerance to various functional groups |
| Rearrangements | No carbocation rearrangement of the acylium ion[1][2] | Not applicable |
| In Situ Reagent Formation | No | Yes, the organometallic reagent is formed in the presence of the electrophile[3][4][5] |
Reaction Mechanisms: A Tale of Two Pathways
The fundamental difference between Friedel-Crafts acylation and the Barbier reaction lies in their mechanistic pathways. Friedel-Crafts acylation is a classic electrophilic aromatic substitution, while the Barbier reaction proceeds through a nucleophilic addition mediated by an in situ generated organometallic reagent.
Friedel-Crafts Acylation: Electrophilic Attack on the Aromatic Ring
The Friedel-Crafts acylation of a dichlorobenzene derivative proceeds through a well-established three-step mechanism[6][7]:
-
Generation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), reacts with an acyl halide (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized.
-
Electrophilic Attack: The electron-rich dichlorobenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion. The aromaticity of the ring is temporarily lost.
-
Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final dichlorophenyl ketone product. The Lewis acid catalyst is regenerated in this step, although it forms a complex with the ketone product, necessitating stoichiometric amounts.[1]
Caption: Mechanism of Friedel-Crafts Acylation.
Barbier Reaction: In Situ Generation of a Nucleophile
The Barbier reaction offers a more versatile approach, particularly when the corresponding organometallic reagent is unstable.[3][4] The reaction is a one-pot process where an organometallic reagent is generated in the presence of a carbonyl compound.[5] The mechanism involves the following key steps[3][8]:
-
Organometallic Reagent Formation (in situ): A metal, such as magnesium or zinc, reacts with a dichlorophenyl halide through a single electron transfer process to form an organometallic species. This reagent is not isolated but reacts immediately as it is formed.
-
Nucleophilic Addition: The newly formed organometallic reagent, which is nucleophilic at the carbon atom bonded to the metal, attacks the electrophilic carbon of the carbonyl group (e.g., an aldehyde or ketone).
-
Hydrolysis: The resulting metal alkoxide is hydrolyzed in a subsequent workup step to yield the final primary, secondary, or tertiary alcohol product.
Caption: Mechanism of the Barbier Reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of dichlorophenyl derivatives. Below are representative procedures for both Friedel-Crafts acylation and a hypothetical Barbier reaction for a dichlorophenyl substrate.
Protocol 1: Friedel-Crafts Acylation of p-Dichlorobenzene
This protocol outlines the synthesis of 2,5-dichloroacetophenone from p-dichlorobenzene and acetyl chloride.[6]
Materials:
-
p-Dichlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and an addition funnel, a suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane is prepared under an inert atmosphere.
-
The mixture is cooled to 0°C in an ice bath.
-
Acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension over 10 minutes.
-
After the addition is complete, a solution of p-dichlorobenzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise, maintaining the temperature below 10°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine, and subsequently dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Protocol 2: Barbier Reaction with a Dichlorophenyl Halide (Representative)
This protocol describes a general procedure for the reaction of a dichlorophenyl halide with an aldehyde to form a secondary alcohol.
Materials:
-
Dichlorophenyl bromide
-
Aldehyde (e.g., benzaldehyde)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Magnesium turnings (1.5 equivalents) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer, under an inert atmosphere.
-
A solution of the dichlorophenyl bromide (1.0 equivalent) and the aldehyde (1.2 equivalents) in anhydrous THF is prepared.
-
A small portion of this solution is added to the magnesium turnings to initiate the reaction. Initiation may be aided by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by a color change and/or gentle refluxing), the remainder of the THF solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently heated for an additional 1-2 hours, or until the starting materials are consumed as monitored by TLC.
-
The reaction is cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
The resulting mixture is extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude alcohol product can be purified by column chromatography.
Comparative Workflow
The selection of a synthetic route often involves a series of considerations, from the availability of starting materials to the desired purity of the final product. The following workflow illustrates the decision-making process when choosing between Friedel-Crafts acylation and the Barbier reaction for the synthesis of dichlorophenyl derivatives.
Caption: Decision workflow for selecting a synthetic route.
Conclusion and Recommendations
The choice between Friedel-Crafts acylation and the Barbier reaction for the synthesis of dichlorophenyl derivatives is contingent upon the specific target molecule and the desired functional group transformations.
Friedel-Crafts acylation is a powerful and direct method for producing dichlorophenyl ketones.[6] It is particularly advantageous when the starting dichlorobenzene is readily available and the target molecule does not contain functional groups that are sensitive to strong Lewis acids. However, the requirement for stoichiometric amounts of a harsh Lewis acid and the limited functional group tolerance are significant drawbacks.[9]
On the other hand, the Barbier reaction offers greater flexibility and is often more tolerant of various functional groups.[10] Its one-pot nature, where the organometallic reagent is generated in situ, is a key advantage, especially when the organometallic intermediate is unstable.[3][4][5] While the direct product is an alcohol, this can be a versatile intermediate for further synthetic manipulations. For complex molecules requiring milder reaction conditions, the Barbier reaction is often the superior choice.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Furman Chemistry 120: Organic / Comparison between Friedel-Crafts Alkylation and Acylation [furmanchm120.pbworks.com]
- 3. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Barbier reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. The introduction of the Barbier reaction into polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthesis of 2,5-Dichlorobenzophenone: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the accurate synthesis and validation of key chemical intermediates is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the validation of 2,5-dichlorobenzophenone (B102398), a crucial building block in various pharmaceutical and chemical syntheses. We present a detailed examination of the widely used Friedel-Crafts acylation synthesis, alongside alternative methods, and provide the necessary spectroscopic data and experimental protocols for robust validation.
The synthesis of 2,5-dichlorobenzophenone is a critical step in the production of numerous target molecules. The purity and structural integrity of this intermediate directly impact the yield and quality of the final product. Therefore, rigorous validation using a suite of spectroscopic techniques is not just a recommendation but a necessity. This guide will delve into the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for 2,5-dichlorobenzophenone.
Synthesis of 2,5-Dichlorobenzophenone: A Comparative Overview
The most common method for synthesizing 2,5-dichlorobenzophenone is the Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874) with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride. However, alternative methods exist, each with its own set of advantages and disadvantages in terms of yield, purity, and reaction conditions.
Table 1: Comparison of Synthesis Methods for 2,5-Dichlorobenzophenone
| Synthesis Method | Reactants | Catalyst/Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | 1,4-Dichlorobenzene, Benzoyl Chloride | AlCl₃ | High | Well-established, high yielding | Requires stoichiometric amounts of catalyst, generates hazardous waste |
| Suzuki Coupling | 2,5-Dichlorophenylboronic acid, Benzoyl chloride | Palladium catalyst, Base | Moderate to High | Milder reaction conditions, high functional group tolerance | Cost of palladium catalyst, availability of boronic acid precursor |
| Grignard Reaction | 2,5-Dichlorophenylmagnesium bromide, Benzaldehyde | - | Moderate | Readily available starting materials | Sensitive to moisture and air, potential for side reactions |
| Oxidation of Diphenylmethane Derivatives | 2,5-Dichlorodiphenylmethane | Oxidizing agent (e.g., KMnO₄, CrO₃) | Variable | Can be a direct route if the precursor is available | Use of harsh and toxic oxidizing agents, potential for over-oxidation |
Spectroscopic Validation of 2,5-Dichlorobenzophenone
The following sections detail the expected spectroscopic data for 2,5-dichlorobenzophenone, which are essential for confirming its identity and purity after synthesis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2,5-dichlorobenzophenone, the most prominent feature will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Table 2: Characteristic IR Absorption Bands for 2,5-Dichlorobenzophenone
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (Aryl Ketone) | 1660 - 1680 | Strong |
| C-Cl (Aryl Chloride) | 1000 - 1100 | Medium to Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak (multiple bands) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of 2,5-dichlorobenzophenone.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the aromatic protons on the two different phenyl rings. The integration of these signals will correspond to the number of protons in each environment.
Table 3: ¹H NMR Chemical Shifts for 2,5-Dichlorobenzophenone (in CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl Ring Protons | 7.2 - 7.8 | Multiplet | 5H |
| Dichlorophenyl Ring Protons | 7.3 - 7.6 | Multiplet | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon and the aromatic carbons.
Table 4: ¹³C NMR Chemical Shifts for 2,5-Dichlorobenzophenone (in CDCl₃)
| Carbon Environment | Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~195 |
| Aromatic Carbons | 128 - 140 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. For 2,5-dichlorobenzophenone, the mass spectrum will show the molecular ion peak and characteristic isotopic peaks due to the presence of two chlorine atoms.
Table 5: Key Mass Spectral Data for 2,5-Dichlorobenzophenone
| Ion | m/z (relative abundance) | Description |
| [M]⁺ | 250 (base peak) | Molecular ion |
| [M+2]⁺ | 252 (~65%) | Isotopic peak due to one ³⁷Cl |
| [M+4]⁺ | 254 (~10%) | Isotopic peak due to two ³⁷Cl |
| [M-Cl]⁺ | 215 | Loss of a chlorine atom |
| [C₆H₅CO]⁺ | 105 | Benzoyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible results. The following are generalized procedures for the spectroscopic analysis of 2,5-dichlorobenzophenone.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid 2,5-dichlorobenzophenone is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in 2,5-dichlorobenzophenone.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 10-20 mg of 2,5-dichlorobenzophenone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired using a single pulse experiment. For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum.
-
Data Analysis: The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum are analyzed to assign the protons to their respective positions in the molecule. The chemical shifts of the signals in the ¹³C NMR spectrum are used to identify the different carbon environments.
Mass Spectrometry Protocol
-
Sample Introduction: A small amount of the 2,5-dichlorobenzophenone sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, commonly using electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the compound. The fragmentation pattern is analyzed to provide further structural confirmation.
Visualizing the Validation Workflow
To streamline the validation process, a logical workflow is essential. The following diagrams illustrate the synthesis and subsequent spectroscopic validation of 2,5-dichlorobenzophenone.
A Comparative Guide to the Efficacy of Lewis Acids in 2,5-Dichlorobenzoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones. These ketones are valuable intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[1] A critical component of this reaction is the Lewis acid catalyst, which activates the acylating agent. This guide provides a detailed comparison of the efficacy of various common Lewis acids in reactions involving 2,5-dichlorobenzoyl chloride, supported by experimental data from analogous reactions and detailed procedural outlines.
The choice of Lewis acid significantly influences reaction yield, selectivity, and overall efficiency. Traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are potent catalysts but often need to be used in stoichiometric amounts and require strictly anhydrous conditions, which can pose environmental and handling challenges.[2] Modern advancements have introduced more environmentally benign and reusable catalytic systems.[2]
Performance Comparison of Lewis Acid Catalysts
The selection of a suitable Lewis acid is paramount for the successful acylation of aromatic substrates with this compound. The following table summarizes the performance of various Lewis acids in Friedel-Crafts acylation reactions. While direct comparative data for this compound is limited in publicly available literature, the data presented for analogous reactions with other acyl chlorides and aromatic substrates provides a strong indication of their relative efficacy.
| Lewis Acid Catalyst | Aromatic Substrate | Acylating Agent | Yield (%) | Reaction Conditions | Key Observations |
| Aluminum Chloride (AlCl₃) | Benzene | Benzoyl chloride | 55-66% | - | Traditional, highly effective catalyst. Often requires more than stoichiometric amounts.[3] |
| Ferric Chloride (FeCl₃) | Benzene | Acyl chlorides | Acceptable yields | High temperature | A moderately active and cost-effective catalyst.[1] |
| Zinc Chloride (ZnCl₂) | Anisole | Acetic anhydride | 88% | 50 °C, 2h | A milder Lewis acid, often used in supported or complexed forms.[2] |
| Titanium Tetrachloride (TiCl₄) | Anisole | Benzoyl chloride | - | - | A versatile Lewis acid, but specific yield data for this reaction is not readily available.[4] |
| Ytterbium Triflate (Yb(OTf)₃) | Substituted Benzenes | Various | up to 93% | Mild conditions | A highly efficient lanthanide triflate catalyst that can be used in catalytic amounts.[1] |
| Hafnium Triflate (Hf(OTf)₄) | Benzene | Carboxylic acid chlorides | Good yields | In combination with TfOH | Accelerates the catalytic Friedel-Crafts acylation.[1] |
Experimental Workflow and Signaling Pathways
The general workflow for a Friedel-Crafts acylation reaction involves the activation of the acyl chloride by the Lewis acid, followed by electrophilic attack on the aromatic ring, and subsequent workup to isolate the product.
References
Safety Operating Guide
Proper Disposal Procedures for 2,5-Dichlorobenzoyl Chloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of 2,5-Dichlorobenzoyl chloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
This compound is a corrosive and reactive compound that requires careful handling.[1][2] It can cause severe skin burns and eye damage.[1] Always handle this chemical in a well-ventilated chemical fume hood.[2] Personal Protective Equipment (PPE) is mandatory when working with this substance.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Corrosive [1][2] | Eye/Face Protection: Tightly fitting safety goggles or a face shield.[3] |
| Causes severe skin burns and eye damage [1] | Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and impervious lab coat or protective suit.[2][3] |
| Harmful if swallowed [1][2] | Respiratory Protection: Use in a chemical fume hood.[2] If exposure limits are exceeded, a full-face respirator may be necessary.[3][4] |
| Reacts with water [5] | Hand Protection: Wear appropriate chemical-resistant gloves.[4] |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to prevent injury and contamination.
-
Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the substance. Do not use combustible materials.
-
Neutralization: Cautiously and slowly add a neutralizing agent (e.g., sodium bicarbonate or a commercial neutralizing agent for acids) to the absorbed material.
-
Collection: Carefully scoop the neutralized material into a designated, properly labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Step-by-Step Disposal Procedure
Due to its high reactivity, this compound must be neutralized before being disposed of as hazardous waste. Acyl chlorides react exothermically with nucleophiles such as water, alcohols, and amines.[5][6] The following is a general protocol for the safe neutralization (quenching) of small quantities of this compound.
Experimental Protocol: Neutralization of this compound
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Ensure a Class ABC or dry chemical fire extinguisher is accessible.
-
Prepare a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet to maintain an inert atmosphere.
-
The flask should be placed in an ice-water bath to control the reaction temperature.[6]
-
-
Selection of Quenching Agent:
-
Choose a suitable nucleophilic solvent for quenching. A common and effective choice is a cold, dilute solution of sodium hydroxide (B78521) or an alcohol like isopropanol (B130326) or ethanol.[6] Avoid using only water, as the reaction can be violent.[6]
-
-
Neutralization Process:
-
Place the chosen quenching solvent in the round-bottom flask and begin stirring while cooling it in the ice bath.
-
Slowly and dropwise, add the this compound from the dropping funnel into the cooled, stirred solvent.[6]
-
Maintain a slow addition rate to control the exothermic reaction and prevent excessive fuming or splashing.[6] The reaction will produce hydrochloric acid (HCl) as a byproduct, which will be neutralized by the basic solution.
-
After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction has gone to completion.
-
-
Waste Collection and Storage:
-
The resulting neutralized solution should be considered hazardous waste.
-
Transfer the solution to a properly labeled hazardous waste container. The label should clearly state "Halogenated Organic Waste" and list the contents.[7]
-
Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[8][9] The container must be kept closed except when adding waste.[9][10]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company, following your institution's specific procedures.
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste.[10]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C7H3Cl3O | CID 17945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for 2,5-Dichlorobenzoyl Chloride
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2,5-Dichlorobenzoyl chloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Benzoyl chloride, 2,5-dichloro-; 2,5-dichlorobenzoic acid chloride[1]
-
CAS Number: 2905-61-5[2]
Primary Hazards: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][3] It may also be corrosive to metals and is harmful if swallowed.[1][2]
Personal Protective Equipment (PPE)
A systematic approach to safety is critical when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4] | To protect against splashes and vapors that can cause severe eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber). Gloves must be inspected before use.[3][5] | To prevent skin contact which can result in severe burns.[3] |
| Body Protection | A chemical-resistant lab coat or apron. For larger quantities, a complete chemical-resistant suit may be necessary.[3][5] | To protect the body from accidental splashes and contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required.[3] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] | To prevent inhalation of corrosive vapors that can damage the respiratory tract. |
Emergency Procedures: First Aid
Immediate action is crucial in case of accidental exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[2][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][6] |
Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
Handling Procedure:
-
Wear all requisite PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Do not inhale vapors or mists.[2]
-
Keep containers tightly closed when not in use.[4]
-
After handling, wash hands and other exposed areas thoroughly with mild soap and water.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep containers tightly closed in a corrosion-resistant container with a resistant inner liner.[2]
-
Store locked up.[2]
-
Incompatible materials include water, strong bases, alcohols, amines, and oxidizing agents.[3][5]
Spill and Disposal Plan
Spill Response:
-
In case of a spill, evacuate the area immediately.
-
For minor spills, absorb with an inert material such as sand, earth, or vermiculite.[5]
-
Collect the absorbed material into a suitable, labeled container for disposal.[5]
-
Do not allow the spilled chemical to enter drains or waterways.[8]
-
For major spills, contact emergency services.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[2]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9]
Workflow for Handling this compound
A logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound | C7H3Cl3O | CID 17945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
